Alk5-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H15FN4O2 |
|---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C19H15FN4O2/c1-2-26-19(25)16-11-22-24-8-7-13(9-17(16)24)15-10-21-23-18(15)12-3-5-14(20)6-4-12/h3-11H,2H2,1H3,(H,21,23) |
InChI Key |
GFFVSPZTWRNCIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C3=C(NN=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Alk5-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a detailed technical overview of the mechanism of action of Alk5-IN-8, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, known as Activin receptor-like kinase 5 (ALK5). Information regarding this compound is primarily derived from patent literature (WO2021190425A1), where it is referenced as compound 1.[1][2] Due to the limited availability of specific quantitative data for this compound in peer-reviewed publications, this guide will establish its mechanism within the well-understood framework of the TGF-β/ALK5 signaling pathway and supplement with data from well-characterized, analogous ALK5 inhibitors to provide a comprehensive operational context.
The TGF-β/ALK5 Signaling Pathway: A Core Regulator of Cellular Processes
The TGF-β signaling pathway is a critical regulator of numerous cellular functions, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[3] Dysregulation of this pathway is implicated in a multitude of diseases, most notably fibrosis and cancer.[3][4] The canonical signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and forms a heteromeric complex with the TGF-β type I receptor, ALK5.
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
This compound, identified chemically as ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate, functions as a small molecule inhibitor of the ALK5 kinase. Like other inhibitors of its class, it almost certainly acts as an ATP-competitive inhibitor. This means it binds to the ATP-binding pocket of the ALK5 kinase domain, preventing the endogenous ATP from binding. This action directly blocks the kinase's ability to phosphorylate its downstream targets, SMAD2 and SMAD3.[2] The result is a complete halt in the canonical TGF-β signal transduction cascade at a critical juncture.
Quantitative Profile of ALK5 Inhibition
While specific IC₅₀ values for this compound are not publicly available, data from analogous, well-studied ALK5 inhibitors demonstrate the typical potency achieved by this class of compounds in both biochemical and cellular contexts.
| Compound | Assay Type | Target | IC₅₀ (nM) | Reference |
| GW6604 | Biochemical | ALK5 Autophosphorylation | 140 | [4] |
| Cellular | TGF-β-induced PAI-1 Transcription | 500 | [4] | |
| SB-525334 | Biochemical | ALK5 Kinase Activity | 14.3 | (Implied from various studies) |
| Cellular | TGF-β-induced Gene Expression | 47 | (Implied from various studies) |
Table 1: Potency of Representative ALK5 Inhibitors. This data is provided for context and is not specific to this compound.
Experimental Protocols for Mechanism-of-Action Studies
The characterization of an ALK5 inhibitor like this compound relies on a series of established biochemical and cellular assays.
Biochemical ALK5 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5 kinase.
Objective: To determine the concentration of inhibitor required to reduce ALK5 kinase activity by 50% (IC₅₀).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ALK5 kinase domain is purified. A generic substrate, such as casein or a specific peptide, is prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for testing.
-
Reaction Initiation: The ALK5 enzyme is pre-incubated with the various concentrations of this compound in a 96- or 384-well plate. The kinase reaction is initiated by adding a mixture of the substrate and ATP (often radiolabeled [γ-³³P]-ATP or in a system where ADP production is measured).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Detection and Quantification:
-
Radiometric Assay: If using [γ-³³P]-ATP, the reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Luminescent Assay (e.g., ADP-Glo™): This method quantifies the amount of ADP produced. After the kinase reaction, a reagent is added to deplete unused ATP. A second reagent then converts the ADP generated into ATP, which is used by a luciferase to produce a light signal proportional to the initial kinase activity.[5][6]
-
-
Data Analysis: The activity at each inhibitor concentration is normalized to a vehicle control (DMSO). The resulting data are plotted on a semi-log graph (Inhibitor Concentration vs. % Inhibition) and fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.
References
- 1. WO2021190425A1 - TRANSFORMING GROWTH FACTOR-β RECEPTOR INHIBITOR - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of activin receptor-like kinase 5 attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PATENTSCOPE [wipo.int]
- 6. bpsbioscience.com [bpsbioscience.com]
The Role of Alk5-IN-8 in Smad2/3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transforming Growth Factor-β (TGF-β) signaling plays a critical role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous pathologies, most notably in fibrosis and cancer progression. The TGF-β signal is transduced through a heteromeric complex of type I and type II serine/threonine kinase receptors. The type I receptor, Activin receptor-Like Kinase 5 (ALK5), is the principal transducer of the TGF-β signal. Upon binding of TGF-β to the type II receptor (TGFβRII), ALK5 is recruited, phosphorylated, and activated. The activated ALK5 then directly phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at a conserved C-terminal SXS motif. This phosphorylation event is the lynchpin of the canonical TGF-β signaling cascade, initiating the formation of a heteromeric complex with Smad4, which subsequently translocates to the nucleus to regulate the transcription of target genes.
Given its pivotal role, ALK5 has emerged as a key therapeutic target for diseases driven by excessive TGF-β signaling. Small molecule inhibitors of ALK5 kinase activity have been developed to block this pathway. This technical guide focuses on Alk5-IN-8, a potent inhibitor of ALK5, and its role in the modulation of Smad2/3 phosphorylation.
The Canonical TGF-β/Smad Signaling Pathway
The canonical TGF-β signaling pathway is a linear cascade that transmits signals from the cell surface to the nucleus. The key steps are outlined below:
-
Ligand Binding: The TGF-β ligand binds to the constitutively active TGF-β type II receptor (TGFβRII).
-
Receptor Complex Formation: The ligand-bound TGFβRII recruits and forms a heterotetrameric complex with the TGF-β type I receptor, ALK5.
-
ALK5 Activation: Within the receptor complex, TGFβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, leading to the activation of the ALK5 kinase domain.
-
Smad2/3 Phosphorylation: Activated ALK5 directly phosphorylates the C-terminal serine residues of Smad2 and Smad3.
-
Smad Complex Formation: Phosphorylated Smad2/3 (pSmad2/3) dissociates from the receptor and forms a heteromeric complex with the common mediator Smad, Smad4.
-
Nuclear Translocation: The pSmad2/3-Smad4 complex translocates into the nucleus.
-
Transcriptional Regulation: In the nucleus, the Smad complex partners with other transcription factors, co-activators, and co-repressors to bind to specific DNA sequences (Smad Binding Elements, SBEs) in the promoter regions of target genes, thereby regulating their transcription.
This compound, as an ALK5 inhibitor, intervenes at step 4 of this pathway by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3.
Quantitative Data for this compound
This compound is a potent inhibitor of the TGF-β Type I receptor (TGFβRI), also known as ALK5. Its inhibitory activity has been characterized in the patent literature (WO2021190425A1), where it is referred to as compound 1. The available data on its biological activity is summarized below.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | ALK5 | Biochemical Kinase Assay | 0.8 | WO2021190425A1 |
| This compound | ALK5 | Cellular Assay (pSmad2) | 1.8 | WO2021190425A1 |
Experimental Protocols
The following are representative experimental protocols for assessing the inhibitory activity of compounds like this compound on ALK5 kinase activity and Smad2/3 phosphorylation. These protocols are based on standard methodologies employed in the field.
ALK5 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant ALK5.
Objective: To determine the IC50 value of this compound for ALK5 kinase.
Materials:
-
Recombinant human ALK5 (TGFβRI) kinase domain
-
Smad2 or a peptide substrate (e.g., a generic kinase substrate like myelin basic protein, or a specific peptide substrate)
-
ATP (with γ-³²P-ATP or γ-³³P-ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or phosphorimager (for radioactive assays)
-
Luminescence plate reader (for ADP-Glo™ or similar assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the ALK5 enzyme, and the Smad2 substrate.
-
Inhibitor Incubation: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with radiolabeled ATP if applicable).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays, or a specific reagent for non-radioactive assays).
-
Detection:
-
Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Non-Radioactive Method (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then quantified in a luciferase-based reaction. Measure the luminescence signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Assay for Smad2/3 Phosphorylation (Western Blot)
This assay assesses the ability of a compound to inhibit TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting TGF-β-mediated Smad2/3 phosphorylation.
Materials:
-
A suitable cell line (e.g., HaCaT, A549, or HepG2)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE equipment and reagents
-
Western blotting equipment (transfer apparatus, membranes)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Smad2/3 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 signal to the total Smad2/3 or loading control signal. Calculate the percentage of inhibition and determine the IC50 value.
Alk5-IN-8: A Technical Guide to a Potent TGF-β Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alk5-IN-8 is a potent and specific small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By selectively targeting the kinase activity of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, a critical regulator of numerous cellular processes. Dysregulation of this pathway is implicated in a wide range of pathologies, including fibrosis, cancer, and autoimmune diseases. This document provides a comprehensive technical overview of the function, mechanism of action, and potential research applications of this compound, positioning it as a valuable tool for investigating TGF-β-mediated cellular events and exploring novel therapeutic strategies.
Introduction to TGF-β Signaling and the Role of ALK5
The Transforming Growth Factor-β (TGF-β) superfamily of cytokines plays a pivotal role in regulating cell growth, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5.[3] This phosphorylation event activates the intracellular serine/threonine kinase domain of ALK5.
Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[4] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus.[4] Within the nucleus, the SMAD complex acts as a transcription factor, modulating the expression of target genes that drive various cellular responses.[4] Given its central role in initiating the signaling cascade, ALK5 represents a key therapeutic target for modulating the diverse and often pathological effects of TGF-β.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 catalytic domain, it prevents the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins.[5] This targeted inhibition effectively halts the TGF-β signaling cascade at an early and critical juncture, preventing the nuclear translocation of the SMAD complex and the subsequent transcription of TGF-β-responsive genes.
The primary function of this compound is to serve as a research tool to dissect the roles of the TGF-β/ALK5 signaling axis in various biological and pathological processes.[5]
Quantitative Data on ALK5 Inhibitors
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GW6604 | ALK5 | 140 | Autophosphorylation Assay | [6] |
| PAI-1 Transcription | 500 | Cellular Assay | [6] | |
| A-83-01 | ALK5 | 12 | Kinase Assay | [7] |
| ALK4 | 45 | Kinase Assay | [7] | |
| ALK7 | 7.5 | Kinase Assay | [7] | |
| SB431542 | ALK5 | 94 | Kinase Assay | [8] |
| SB525334 | ALK5 | 14.3 | Kinase Assay | [8] |
| Galunisertib (LY2157299) | TβRI | 56 | Kinase Assay | [8] |
| RepSox (E-616452) | ALK5 | 23 (ATP binding) | Kinase Assay | [8] |
| ALK5 | 4 (autophosphorylation) | Kinase Assay | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and potential experimental applications of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 83-01 (ALK5 Inhibitor IV) | ALK inhibitor | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Alk5-IN-8: A Technical Guide to a Selective ALK5 Inhibitor for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-8 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, known as Activin Receptor-Like Kinase 5 (ALK5). As a critical mediator of TGF-β signaling, ALK5 plays a central role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in a range of pathologies, most notably in fibrosis and cancer progression. This compound, identified as compound 1 in patent WO2021190425A1, offers a valuable chemical tool for investigating the therapeutic potential of targeted ALK5 inhibition.[1][2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, representative biological activity, and detailed experimental protocols relevant to its study.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the ATP-binding site of the ALK5 kinase domain. This competitive inhibition prevents the phosphorylation of downstream signaling mediators, primarily the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[1][3] The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the type II receptor (TGFβRII), which then recruits and phosphorylates the GS domain of ALK5. This phosphorylation event activates the kinase function of ALK5. By blocking the ATP-binding pocket, this compound effectively halts this phosphorylation cascade, thereby inhibiting the subsequent formation of the Smad2/3-Smad4 complex and its translocation to the nucleus to regulate target gene transcription.
TGF-β/ALK5 Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Quantitative Data
While specific quantitative data for this compound is detailed in patent literature, the following table summarizes the inhibitory activities of other well-characterized, selective ALK5 inhibitors to provide a comparative context for the potency and selectivity expected from such a compound.
| Compound | ALK5 IC50 (nM) | Kinase Selectivity (Fold vs. other kinases) | Cellular Activity (IC50, nM) | Reference |
| GW6604 | 140 (autophosphorylation) | >70-fold vs. p38, VEGFR2, Lck, ITK, Src, TGFβRII | 500 (TGF-β-induced PAI-1 transcription) | [4] |
| SKI2162 | 94 | 21-fold vs. p38 MAPK | Not specified | [5] |
| EW-7197 (Vactosertib) | Not specified | Not specified | Reduces TGF-β1 induced α-SMA expression | [6] |
| LY-364947 | Not specified | Not specified | Inhibits fibrotic markers in HSCs | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize selective ALK5 inhibitors like this compound.
In Vitro ALK5 Kinase Assay (Autophosphorylation)
This assay determines the direct inhibitory effect of a compound on the kinase activity of ALK5.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-33P]ATP or [γ-32P]ATP
-
This compound or test compound dissolved in DMSO
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphorimager system
Procedure:
-
Prepare a reaction mixture containing the ALK5 kinase domain in the kinase reaction buffer.
-
Add serial dilutions of this compound (or control compound) to the reaction mixture. Ensure the final DMSO concentration is consistent across all reactions (typically ≤1%).
-
Pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP (or [γ-32P]ATP) to a final concentration that is approximately the Km for ALK5.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes and resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the autophosphorylation signal using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Inhibition of TGF-β-induced Smad2/3 Phosphorylation
This assay assesses the ability of the inhibitor to block ALK5 activity within a cellular context.
Materials:
-
A suitable cell line responsive to TGF-β (e.g., HaCaT, A549, HepG2)
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound or test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free or low-serum medium for 4-24 hours.
-
Pre-treat the cells with serial dilutions of this compound (or control compound) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantify the band intensities and normalize the phosphorylated Smad levels to the total Smad and loading control levels.
-
Determine the IC50 value for the inhibition of Smad phosphorylation.
Experimental Workflow for ALK5 Inhibitor Characterization
Caption: A typical workflow for the discovery and characterization of an ALK5 inhibitor.
Conclusion
This compound represents a valuable research tool for the specific inhibition of ALK5, a key therapeutic target in fibrosis and oncology. This guide provides a foundational understanding of its mechanism of action and the experimental approaches required for its characterization. The provided data on analogous compounds and the detailed protocols offer a framework for researchers to effectively utilize and evaluate selective ALK5 inhibitors in their preclinical studies. Further investigation into compounds like this compound will continue to elucidate the therapeutic potential of modulating the TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2021190425A1 - TRANSFORMING GROWTH FACTOR-β RECEPTOR INHIBITOR - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Discovery and Synthesis of Alk5-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Alk5-IN-8, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-like kinase 5 (ALK5). This document details the scientific background, experimental protocols, and key data associated with this compound.
Introduction to ALK5 and the TGF-β Signaling Pathway
Transforming Growth Factor-β (TGF-β) signaling is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous pathologies, such as cancer and fibrosis.[2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] This phosphorylation event activates ALK5's kinase domain, leading to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3]
This compound is a small molecule inhibitor designed to target the ATP-binding site of ALK5, thereby preventing the phosphorylation of its downstream targets and effectively blocking the TGF-β signaling cascade.[4]
The Canonical TGF-β Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
Discovery and Chemical Properties of this compound
This compound was identified as a potent inhibitor of TGFβRI (ALK5) and is disclosed in patent WO2021190425A1 as compound 1.[4]
| Property | Value |
| Chemical Name | ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate |
| Molecular Formula | C₁₉H₁₅FN₄O₂ |
| Molecular Weight | 350.35 g/mol |
| CAS Number | 2705900-81-6 |
Synthesis of this compound
The synthesis of this compound, while not explicitly detailed in publicly available literature, can be inferred from the patent literature (WO2021190425A1) and general principles of heterocyclic chemistry. The following represents a plausible synthetic route.
Experimental Protocol:
Step 1: Synthesis of Intermediate 1 A mixture of a suitably substituted pyrazole precursor (e.g., a boronic acid or halide derivative) and a pyrazolo[1,5-a]pyridine precursor is subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling. The reaction is typically carried out in an appropriate solvent (e.g., dioxane, DMF) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures.
Step 2: Final Product Formation (this compound) The resulting intermediate is then further functionalized. Based on the structure of this compound, this may involve the introduction of the ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyridine ring system. This could be achieved through various methods, such as carboxylation followed by esterification.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.
Biological Activity and In Vitro Assays
This compound is a potent inhibitor of ALK5 kinase activity.[4] The inhibitory activity is typically determined through in vitro kinase assays.
| Assay Type | Parameter | Value |
| ALK5 Kinase Assay | IC₅₀ | Data not publicly available |
Experimental Protocol: ALK5 Kinase Inhibition Assay
A common method to determine the IC₅₀ value for an ALK5 inhibitor is a biochemical kinase assay.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Substrate (e.g., a synthetic peptide corresponding to the SMAD2 or SMAD3 phosphorylation site)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Scintillation counter or other appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the ALK5 enzyme, kinase buffer, and the substrate in each well of a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane).
-
Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by measuring the radioactivity incorporated into the substrate using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound is a promising small molecule inhibitor of ALK5 with potential applications in research and drug development for diseases driven by aberrant TGF-β signaling. This guide provides a foundational understanding of its discovery, synthesis, and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
An In-depth Technical Guide to Alk5-IN-8: A Potent Inhibitor of the TGF-β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alk5-IN-8 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which is implicated in a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of numerous pathologies, most notably fibrosis and cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details its mechanism of action, summarizes key quantitative data, and provides established experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of targeting the TGF-β pathway.
Chemical Structure and Properties
This compound is a heterocyclic compound with the IUPAC name ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyridine-3-carboxylate |
| Molecular Formula | C₁₉H₁₅FN₄O₂ |
| Molecular Weight | 350.35 g/mol |
| CAS Number | 2705900-81-6 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| SMILES | O=C(OCC)c1c[n-]n2c1cc(c3cn[nH]c3c4ccc(F)cc4)cc2 |
| InChI Key | InChI=1S/C19H15FN4O2/c1-2-26-19(25)16-11-22-24-8-7-13(9-17(16)24)15-10-21-23-18(15)12-3-5-14(20)6-4-12/h3-11H,2H2,1H3,(H,21,23) |
Mechanism of Action and Biological Activity
This compound is a potent inhibitor of the TGF-β type I receptor kinase, ALK5.[1] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, which in turn phosphorylates the downstream signaling proteins, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
This compound exerts its inhibitory effect by blocking the kinase activity of ALK5.[1] This prevents the phosphorylation of Smad2 and Smad3, thereby interrupting the TGF-β signal transduction cascade.[1] The inhibition of this pathway has significant implications for diseases characterized by excessive TGF-β signaling, such as fibrosis and certain cancers. The information regarding this compound's potency is primarily derived from patent literature, which describes it as a potent inhibitor of TGFβRI (ALK5).[1]
The TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is a critical regulator of cellular function. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of ALK5 inhibitors like this compound.
In Vitro ALK5 Kinase Assay
This protocol is designed to determine the in vitro potency of a test compound against the ALK5 kinase.
Materials:
-
Recombinant human ALK5 kinase domain
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad-derived peptide)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the ALK5 enzyme to the wells and incubate for a specified period (e.g., 10-20 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to convert the ADP produced to ATP, followed by the addition of a kinase detection reagent to measure the newly synthesized ATP via a luciferase-based reaction.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Model of TGF-β Induced Fibrosis
This protocol describes a general approach to evaluate the anti-fibrotic efficacy of an ALK5 inhibitor in an animal model.
Materials:
-
Laboratory animals (e.g., C57BL/6 mice)
-
Fibrosis-inducing agent (e.g., Bleomycin for pulmonary fibrosis, Carbon tetrachloride (CCl₄) for liver fibrosis)
-
Test compound (this compound) formulated for in vivo administration
-
Vehicle control
-
Anesthesia
-
Surgical and necropsy tools
-
Histology and molecular biology reagents
Procedure:
-
Induction of Fibrosis:
-
Pulmonary Fibrosis: Administer a single intratracheal dose of bleomycin to anesthetized mice.
-
Liver Fibrosis: Administer repeated intraperitoneal injections of CCl₄ over several weeks.
-
-
Compound Administration:
-
Begin treatment with this compound or vehicle at a predetermined time point after the initial insult (prophylactic or therapeutic regimen).
-
Administer the compound daily or as determined by its pharmacokinetic properties, typically via oral gavage or intraperitoneal injection.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for clinical signs of disease progression.
-
At the end of the study, euthanize the animals and collect the target organs (lungs or liver).
-
Histological Analysis: Fix a portion of the organ in formalin, embed in paraffin, and section for staining with Masson's trichrome (to visualize collagen deposition) and immunohistochemistry for fibrosis markers (e.g., α-smooth muscle actin).
-
Biochemical Analysis: Homogenize a portion of the organ to measure collagen content using a hydroxyproline assay.
-
Gene Expression Analysis: Extract RNA from a portion of the organ to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) using RT-qPCR.
-
-
Data Analysis:
-
Compare the extent of fibrosis and the expression of fibrotic markers between the vehicle-treated and this compound-treated groups to assess the efficacy of the inhibitor.
-
Conclusion
This compound is a valuable research tool for investigating the roles of the TGF-β/ALK5 signaling pathway in health and disease. Its potency as an ALK5 inhibitor makes it a promising candidate for further preclinical and potentially clinical development for the treatment of fibrotic diseases and cancer. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this and other ALK5 inhibitors.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use. Researchers should adhere to all applicable safety guidelines and regulations when handling and using this compound.
References
Investigating ALK5-Mediated Diseases: A Technical Guide to Preclinical Research Using ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in a wide range of pathologies, most notably fibrosis, cancer, and cardiovascular diseases. A key mediator in this cascade is the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for TGF-β.[3] Its central role in disease progression makes ALK5 an attractive therapeutic target.
This technical guide provides an in-depth overview of the investigation of ALK5-mediated diseases, with a focus on the use of small molecule inhibitors. While a compound known as Alk5-IN-8 exists as a potent inhibitor of TGFβRI (ALK5), detailed public data and specific experimental protocols for this particular molecule are limited.[2][4][5] Therefore, this guide will utilize data and methodologies from well-characterized ALK5 inhibitors such as EW-7197 (Vactosertib), SB431542, and LY-364947 to illustrate the experimental approaches used to study ALK5's role in disease.
The ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] This phosphorylation event activates ALK5's kinase domain, leading to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1][6] These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular responses.[1][2] ALK5 inhibitors typically function by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation of SMAD2 and SMAD3 and blocking the downstream signaling cascade.
ALK5-Mediated Diseases
Aberrant ALK5 signaling is a hallmark of several diseases, making it a prime target for therapeutic intervention.
-
Fibrosis: TGF-β is a potent profibrotic cytokine, and its signaling through ALK5 is a central driver of fibrotic diseases in various organs, including the liver, kidneys, and lungs. ALK5 inhibition has been shown to be an effective anti-fibrotic strategy in animal models.
-
Cancer: The role of TGF-β signaling in cancer is complex, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in later stages.[7] ALK5 inhibitors are being investigated for their potential to block these pro-tumorigenic effects.
-
Cardiovascular Diseases: Dysregulated TGF-β/ALK5 signaling contributes to the pathogenesis of cardiovascular conditions such as hypertension, atherosclerosis, and heart failure by promoting vascular remodeling and fibrosis.
Quantitative Data for Representative ALK5 Inhibitors
The following tables summarize key quantitative data for several well-characterized ALK5 inhibitors. This data is crucial for selecting the appropriate inhibitor and designing experiments with relevant concentrations.
| Inhibitor | Target(s) | IC50 | Ki | Assay Type | Reference |
| EW-7197 (Vactosertib) | ALK5, ALK4 | 11-13 nM | - | Cell-free | [8] |
| SB431542 | ALK5, ALK4, ALK7 | 94 nM | - | Cell-free | [9] |
| LY-364947 | ALK5 | 59 nM | 28 nM | Cell-free | [6] |
| GW6604 | ALK5 | 140 nM | - | Autophosphorylation | [10] |
| RepSox (ALK5 Inhibitor II) | ALK5 | 4 nM, 23 nM | - | Autophosphorylation, ATP binding | [11] |
| SB-525334 | ALK5 | 14.3 nM | - | Cell-free | [11] |
Table 1: In Vitro Potency of Selected ALK5 Inhibitors.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| EW-7197 (Vactosertib) | 4T1-3TP-Lux | Luciferase Reporter | 13.2 nM | [12] |
| LY-364947 | NMuMg | Smad2 Phosphorylation | 135 nM | [6] |
| GW6604 | HepG2 | PAI-1 Transcription | 500 nM | [10] |
Table 2: Cellular Potency of Selected ALK5 Inhibitors.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the effects of ALK5 inhibitors.
Kinase Assay (Filter-Binding Assay for LY-364947)
This assay determines the direct inhibitory effect of a compound on ALK5 kinase activity.
Materials:
-
Recombinant ALK5 enzyme
-
Substrate peptide (e.g., pKSmad3(-3))
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM NaF)
-
LY-364947 or other test inhibitor
-
P-81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing 40 µL of assay buffer, the ALK5 enzyme, the substrate peptide, and varying concentrations of the inhibitor (e.g., 0-1600 nM).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Spot the reaction mixture onto P-81 phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
Cell Viability Assay (MTT Assay for SB431542)
This assay assesses the cytotoxicity of the ALK5 inhibitor on a given cell line.
Materials:
-
IMR-90 cells (or other relevant cell line)
-
Cell culture medium
-
SB431542 or other test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., 6.25, 12.5, 25, and 50 µM) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot for SMAD Phosphorylation
This method is used to confirm the inhibition of ALK5 signaling within cells by measuring the phosphorylation status of SMAD2/3.
Materials:
-
Cell line of interest (e.g., 4T1)
-
TGF-β1
-
EW-7197 or other test inhibitor
-
Lysis buffer
-
Primary antibodies (anti-phospho-SMAD2/3, anti-total-SMAD2/3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture cells to a desired confluency.
-
Pre-treat cells with the ALK5 inhibitor at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30 minutes) to induce SMAD phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the level of SMAD phosphorylation relative to the total SMAD and loading control.[12]
Conclusion
The inhibition of ALK5 presents a promising therapeutic strategy for a multitude of diseases driven by aberrant TGF-β signaling. This guide provides a framework for the preclinical investigation of ALK5-mediated pathologies using small molecule inhibitors. By employing the described experimental protocols and leveraging the quantitative data from well-characterized compounds, researchers can effectively probe the therapeutic potential of targeting the ALK5 pathway. As more data on specific inhibitors like this compound becomes publicly available, these foundational methodologies will remain critical for their evaluation and development.
References
- 1. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - Viability is maintained when cells are exposed to TGF-β receptor I kinase inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. reprocell.com [reprocell.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Alk5-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-8 is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies, including cancer and fibrosis. This compound exerts its inhibitory effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of its downstream targets, Smad2 and Smad3.[1] This action effectively curtails the propagation of the TGF-β signal. These application notes provide an overview of this compound and generalized protocols for its use in cell culture experiments.
Disclaimer: Publicly available, peer-reviewed literature with specific experimental protocols for this compound is limited. The information and protocols provided herein are based on general knowledge of ALK5 inhibitors and data extrapolated from patent literature (WO2021190425A1).[2] Researchers must perform their own optimization for specific cell lines and experimental conditions.
Quantitative Data for ALK5 Inhibitors
The following table summarizes key quantitative data for this compound and other well-characterized ALK5 inhibitors, providing a comparative basis for experimental design.
| Inhibitor | Target | IC50 | Cell Line(s) | Assay Type | Reference |
| This compound | ALK5 | 3.7 nM | Not specified in public literature | Kinase Assay | |
| SB431542 | ALK4, ALK5, ALK7 | 94 nM (ALK5) | HepG2 | Kinase Assay | [3] |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM (ALK5) | Mv1Lu | Luciferase Reporter Assay | [4] |
| LY-364947 | ALK5 | 59 nM | Not specified | Kinase Assay | [3] |
| EW-7197 | ALK5 | Not specified | HK2 | Cell-based fibrosis markers | [5] |
Signaling Pathways and Experimental Logic
The diagrams below illustrate the TGF-β/ALK5 signaling cascade, the mechanism of action for this compound, and a generalized workflow for its experimental application.
Caption: Inhibition of TGF-β/ALK5 signaling by this compound.
Caption: A logical workflow for cell-based experiments with this compound.
Experimental Protocols
General Cell Culture Guidelines for ALK5 Inhibitor Studies
-
Cell Line Selection: Choose cell lines known to be responsive to TGF-β. This can be confirmed by treating with TGF-β1 and assessing Smad2/3 phosphorylation.
-
Serum Starvation: For signaling pathway studies, it is often necessary to serum-starve cells for 4-24 hours prior to treatment to reduce basal signaling activity.
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as in the this compound treated wells) and a positive control (TGF-β1 stimulation without inhibitor).
-
Dose-Response: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line and assay. A starting range of 1 nM to 10 µM is recommended.
Protocol 1: Inhibition of Smad2/3 Phosphorylation
This protocol details the assessment of this compound's ability to inhibit TGF-β1-induced Smad2/3 phosphorylation via Western Blot.
Materials:
-
Cells cultured in 6-well plates
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant Human TGF-β1
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-Smad2/3, anti-total Smad2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate cells with TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting with the indicated primary antibodies.
-
Develop the blot using an ECL substrate and image.
-
Quantify band intensities and normalize p-Smad2/3 levels to total Smad2/3 and the loading control.
Protocol 2: Cell Migration Assay (Transwell)
This protocol assesses the effect of this compound on TGF-β1-induced cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Recombinant Human TGF-β1
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Serum-starve cells for 12-24 hours.
-
Resuspend cells in serum-free medium containing different concentrations of this compound and TGF-β1 (if investigating inhibition of induced migration).
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period determined by the migratory capacity of the cells (e.g., 12-48 hours).
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Protocol 3: Cell Viability/Proliferation Assay (MTT or CCK-8)
This protocol evaluates the impact of this compound on cell viability and proliferation.
Materials:
-
Cells cultured in 96-well plates
-
Complete culture medium
-
This compound
-
MTT reagent or CCK-8 solution
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT reagent or CCK-8 solution to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2021190425A1 - TRANSFORMING GROWTH FACTOR-β RECEPTOR INHIBITOR - Google Patents [patents.google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the novel ALK5 inhibitor EW-7197 on therapeutic efficacy in renal fibrosis using a three-dimensional chip model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alk5-IN-8 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-8 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in various pathologies such as cancer and fibrosis. This compound exerts its effect by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of its downstream targets, primarily SMAD2 and SMAD3.[1][2]
Western blot analysis is a fundamental technique to verify the efficacy of this compound by monitoring the phosphorylation status of SMAD2 and SMAD3. These application notes provide a comprehensive guide, including detailed experimental protocols and data interpretation, for utilizing this compound in your research.
Mechanism of Action
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding recruits and forms a complex with the ALK5 receptor. Subsequently, TβRII phosphorylates and activates ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3, at their C-terminal serine residues. These phosphorylated SMADs form a heteromeric complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2][3] this compound specifically inhibits the ATP-binding site of ALK5, preventing the phosphorylation of SMAD2 and SMAD3 and thereby blocking the downstream signaling cascade.[1]
Visualization of Signaling Pathways
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
I. Cell Treatment with this compound
This protocol describes the treatment of cells in culture with this compound prior to harvesting for Western blot analysis. The goal is to assess the inhibition of TGF-β-induced SMAD2/3 phosphorylation.
Materials:
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Recombinant Human TGF-β1 (stock solution in sterile 4 mM HCl containing 1 mg/mL BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells have reached the desired confluency, replace the complete medium with serum-free or low-serum medium and incubate for 16-24 hours. This step reduces basal level of SMAD phosphorylation.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free/low-serum medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 0.3, 1, 3, 10 µM).[6] Pre-treat the cells with the this compound working solutions or vehicle (DMSO) control for 30 minutes to 1 hour.[4][7]
-
TGF-β Stimulation: Add TGF-β1 to the medium to a final concentration of 1-10 ng/mL.[4][7][8]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.[4][8] This time is typically sufficient to observe maximal SMAD2/3 phosphorylation.
-
Cell Lysis: After incubation, immediately place the culture plates on ice and proceed to the cell lysis protocol for Western blotting.
II. Western Blot Protocol for p-SMAD2/3 Detection
This protocol outlines the steps for performing a Western blot to detect phosphorylated SMAD2/3 and total SMAD2/3.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-SMAD2 (Ser465/467) / SMAD3 (Ser423/425)
-
Rabbit anti-SMAD2/3
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-SMAD2/3, diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total SMAD2/3 and a loading control on the same membrane, strip the membrane according to the manufacturer's protocol and re-probe with the respective primary antibodies.
-
Experimental Workflow Visualization
Caption: Workflow for Western blot analysis of this compound activity.
Data Presentation and Interpretation
The primary readout for the efficacy of this compound is the reduction in the ratio of phosphorylated SMAD2/3 to total SMAD2/3. Densitometry analysis of the Western blot bands should be performed to quantify these changes.
Example Quantitative Data:
The following table presents representative data from a dose-response experiment in HaCaT cells pre-treated with an ALK5 inhibitor (SB-431542, analogous to this compound) for 30 minutes, followed by a 1-hour stimulation with 2 ng/mL TGF-β.[4] The band intensities were quantified, and the p-SMAD2 signal was normalized to the total SMAD2/3 signal.
| Treatment Group | Inhibitor Conc. (µM) | Normalized p-SMAD2/Total SMAD2 Ratio (Arbitrary Units) | % Inhibition of p-SMAD2 |
| Untreated Control | 0 | 0.15 | N/A |
| TGF-β only | 0 | 1.00 | 0% |
| TGF-β + Inhibitor | 0.1 | 0.45 | 55% |
| TGF-β + Inhibitor | 0.3 | 0.20 | 80% |
| TGF-β + Inhibitor | 1.0 | 0.08 | 92% |
| TGF-β + Inhibitor | 3.0 | 0.05 | 95% |
| TGF-β + Inhibitor | 10.0 | 0.04 | 96% |
Interpretation: The data clearly demonstrates a dose-dependent inhibition of TGF-β-induced SMAD2 phosphorylation by the ALK5 inhibitor. A significant reduction in the p-SMAD2/Total SMAD2 ratio is observed even at low micromolar concentrations, confirming the potent inhibitory activity of the compound on the ALK5 kinase in a cellular context. The IC50 value, the concentration at which 50% of the maximal inhibition is observed, can be calculated from this data to be approximately 0.094 µM.[2]
Conclusion
This compound is a valuable tool for investigating the role of the TGF-β/ALK5 signaling pathway in various biological and pathological processes. The protocols and guidelines presented here provide a robust framework for using Western blot analysis to confirm the on-target activity of this compound by quantifying the inhibition of SMAD2 and SMAD3 phosphorylation. Careful execution of these experiments will yield reliable and reproducible data for researchers in basic science and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The TGF-β/Smad Pathway Inhibitor SB431542 Enhances The Antitumor Effect Of Radiofrequency Ablation On Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 9. file.yizimg.com [file.yizimg.com]
Application Notes and Protocols for Alk5-IN-8 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-8 is a potent and selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[1] Dysregulation of this pathway is implicated in a variety of pathologies, including cancer and fibrosis. ALK5 inhibitors, by blocking the kinase activity of ALK5, prevent the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the canonical TGF-β signaling cascade.[1] This targeted inhibition makes this compound a valuable tool for preclinical research in mouse models of various diseases.
These application notes provide a comprehensive overview of the use of this compound in in vivo mouse models, including recommended dosage ranges, administration protocols, and experimental design considerations based on studies with similar ALK5 inhibitors.
Mechanism of Action: The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and phosphorylates the type I receptor, ALK5. The activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound, as an ALK5 inhibitor, blocks the ATP-binding site of the ALK5 kinase, preventing the phosphorylation of SMAD2 and SMAD3 and subsequent downstream signaling.
Dosage and Administration in Mouse Models
Disclaimer: The following dosage and administration data are based on published studies using various ALK5 inhibitors. Researchers should perform dose-response studies to determine the optimal dosage and schedule for this compound in their specific mouse model.
| ALK5 Inhibitor (Example) | Dosage Range | Route of Administration | Dosing Schedule | Vehicle | Mouse Model | Reference |
| [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole | 0.5 - 4 mg/kg | Intraperitoneal (i.p.) | Every other day for 6 days | 2% DMSO in sterile PBS | MMTV-PyMT breast cancer | [2] |
| [3-(pyridin-2-yl)-4-(4-quinonyl)]-1H-pyrazole | 1.0 mg/kg | Intraperitoneal (i.p.) | Every other day for 6 days | 2% DMSO in sterile PBS | MMTV-PyMT breast cancer | [2] |
| LY-364947 | Not specified | Systemic administration | Not specified | Not specified | Acute liver injury | [3][4] |
| Galunisertib | ≥150 mg/kg/day | Oral (p.o.) | 14-day repeat-dose | Not specified | Rat | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
-
Solubilization: Based on common practices for similar small molecule inhibitors, this compound can likely be dissolved in a vehicle such as 2% Dimethyl sulfoxide (DMSO) in sterile phosphate-buffered saline (PBS) or corn oil.[2]
-
Formulation:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the compound completely.
-
Vortex briefly.
-
Add the required volume of sterile PBS or corn oil to achieve the final desired concentration and a 2% DMSO concentration.
-
Vortex thoroughly to ensure a homogenous suspension.
-
Prepare fresh on the day of administration.
-
General Protocol for an In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) for human tumor cell line xenografts.
-
Tumor Cell Implantation:
-
Harvest tumor cells during their exponential growth phase.
-
Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or the vehicle control to the respective groups according to the predetermined dosage and schedule (e.g., intraperitoneal injection every other day).
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be reached when tumors in the control group reach a specific size, after a predetermined duration of treatment, or if signs of toxicity are observed.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry for p-SMAD2/3, Western blot, or gene expression analysis).
-
Safety and Toxicity Considerations
Systemic inhibition of the TGF-β pathway with ALK5 inhibitors has been associated with potential toxicities in animal models, including cardiac valvulopathy.[5] Therefore, it is crucial to carefully monitor the health of the animals during treatment with this compound. Key monitoring parameters include:
-
Body weight: A significant drop in body weight can be an early sign of toxicity.
-
Clinical signs: Observe mice for any changes in behavior, posture, or activity levels.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs, with particular attention to the heart valves.
Conclusion
This compound is a valuable research tool for investigating the role of the TGF-β/ALK5 signaling pathway in various disease models. The information and protocols provided in these application notes, derived from studies with similar ALK5 inhibitors, offer a solid foundation for designing and executing in vivo studies in mice. Researchers are strongly encouraged to perform pilot studies to determine the optimal dosage, administration route, and treatment schedule for this compound in their specific experimental context. Careful monitoring for potential toxicities is essential to ensure the welfare of the animals and the validity of the experimental results.
References
- 1. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 5. Lung-restricted ALK5 inhibition avoids systemic toxicities associated with TGFβ pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alk5-IN-8 Treatment in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-8 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). By inhibiting the kinase activity of ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1] Dysregulation of the TGF-β/ALK5 pathway is implicated in a variety of pathological conditions, including cancer and fibrosis. These application notes provide a comprehensive guide for the use of this compound in primary cell culture, including recommended treatment concentrations, detailed experimental protocols, and an overview of the targeted signaling pathway.
Data Presentation: Recommended Treatment Concentrations
While specific data for this compound in primary cells is limited, the following table summarizes effective concentrations of other well-characterized ALK5 inhibitors in various primary cell types. This information can be used as a starting point for optimizing the treatment concentration of this compound for your specific primary cell model. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.
| ALK5 Inhibitor | Cell Type | Concentration | Observed Effect |
| SB431542 | Primary Human Aortic Smooth Muscle Cells | 10 µM | Inhibition of TGF-β1-mediated differentiation |
| SB431542 | Bovine Aortic Endothelial Cells | 10 µM | Abolished TGF-β-induced reduction in cell proliferation |
| SB431542 | Primary Mouse Keratinocytes | Not Specified | Suppression of benign epidermal tumor formation |
| ALK5 inhibitor II | Adipose-Derived Stem Cells | 4 µM | Accelerated induction towards Schwann-like cells |
| GW6604 | Rat Liver (in vivo) | 40 mg/kg | Increased liver regeneration |
| A-83-01 | Mink Lung Epithelial Cells | 0.03-10 µM | Inhibition of TGF-β-induced cell proliferation |
| EW-7197 | Human Proximal Tubular Cells (3D culture) | Not Specified | Attenuation of TGF-β1-induced fibrotic response |
Note: The optimal concentration of this compound may vary depending on the primary cell type, cell density, and the specific biological question being investigated. A typical starting range for a new ALK5 inhibitor would be from 0.1 µM to 10 µM.
Signaling Pathway and Experimental Workflow
To effectively utilize this compound, it is crucial to understand its mechanism of action within the TGF-β signaling cascade and to have a clear experimental plan.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for primary cell treatment with this compound.
Experimental Protocols
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Primary cells of interest
-
Complete cell culture medium appropriate for the primary cells
-
Phosphate-buffered saline (PBS)
-
Recombinant TGF-β1 (or other relevant ligand)
-
Reagents for downstream analysis (e.g., lysis buffer, antibodies for Western blotting, RNA isolation kits, qPCR reagents)
Equipment
-
Sterile cell culture hood
-
Cell culture incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Standard laboratory equipment for molecular and cellular biology assays
Protocol for this compound Stock Solution Preparation
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in sterile DMSO. For example, to make a 10 mM stock, dissolve the appropriate weight of this compound in the calculated volume of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol for Primary Cell Treatment
-
Cell Seeding: Isolate and seed your primary cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Starvation (Optional): Depending on the experiment, you may need to serum-starve the cells for a period (e.g., 4-24 hours) prior to treatment to reduce basal signaling.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete or serum-free cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.
-
Treatment:
-
For inhibition studies: Pre-treat the cells with the desired concentrations of this compound or vehicle control for a specific duration (e.g., 1 hour) before stimulating with a TGF-β ligand.
-
For basal activity studies: Treat the cells directly with this compound or vehicle control.
-
-
Ligand Stimulation (if applicable): After the pre-incubation period with this compound, add the TGF-β ligand (e.g., TGF-β1 at a final concentration of 1-10 ng/mL) to the appropriate wells.
-
Incubation: Return the cells to the incubator for the desired treatment duration. The incubation time will vary depending on the endpoint being measured (e.g., 30 minutes to 1 hour for phosphorylation events, 24-72 hours for gene expression or functional changes).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis.
-
Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of Smad2/3.
-
Functional Assays: Perform relevant functional assays such as proliferation assays, migration assays, or differentiation assays.
-
Conclusion
This compound is a valuable tool for investigating the role of TGF-β signaling in primary cell models. By following these application notes and protocols, researchers can effectively design and execute experiments to elucidate the biological functions of the ALK5 pathway in their specific area of interest. It is imperative to empirically determine the optimal treatment conditions for each primary cell type to ensure reliable and reproducible results.
References
Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition Using Alk5-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, tissue repair, and pathological conditions such as fibrosis and cancer metastasis. A key signaling pathway that orchestrates EMT is the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β ligands initiate a signaling cascade by binding to a complex of type I and type II serine/threonine kinase receptors. The type I receptor, Activin receptor-like kinase 5 (ALK5), plays a pivotal role in this process. Upon activation by the type II receptor, ALK5 phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of genes that drive the mesenchymal phenotype.
Alk5-IN-8 is a potent small molecule inhibitor of ALK5. By selectively blocking the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the TGF-β-induced signaling cascade that leads to EMT.[1][2] This makes this compound a valuable tool for researchers studying the mechanisms of EMT and for professionals in drug development exploring therapeutic strategies to counteract pathological EMT.
These application notes provide a comprehensive guide to using this compound for studying EMT in a laboratory setting. Detailed protocols for inducing EMT and for assessing the inhibitory effects of this compound are provided below.
Data Presentation
Inhibitor Profile: this compound
While this compound is documented as a potent inhibitor of ALK5, a specific IC50 value is not publicly available.[1][2] It is recommended that researchers perform a dose-response experiment to determine the optimal working concentration for their specific cell line and experimental conditions. A starting range of 100 nM to 1 µM is suggested based on the potency of other well-characterized ALK5 inhibitors.
| Parameter | Value | Reference |
| Target | Activin receptor-like kinase 5 (ALK5) / TGF-β type I receptor (TGFβRI) | [1][2] |
| Mechanism of Action | Inhibits ALK5 kinase activity, preventing phosphorylation of SMAD2/SMAD3. | [1][2] |
| IC50 | Not publicly available. A dose-response experiment is recommended. | |
| Recommended Starting Concentration Range (in vitro) | 100 nM - 1 µM | |
| Patent | WO2021190425A1 | [1][2][3] |
Comparative IC50 Values of Other ALK5 Inhibitors
For reference, the following table lists the IC50 values of other commonly used ALK5 inhibitors.
| Inhibitor | ALK5 IC50 | Reference |
| A-83-01 | 12 nM | [4] |
| GW788388 | 18 nM | [5] |
| SB525334 | 14.3 nM | [6] |
| RepSox | 23 nM | [6] |
| SB431542 | 94 nM | [6] |
| BIBF-0775 | 34 nM | [4] |
Key Markers for Assessing Epithelial-Mesenchymal Transition
The following table outlines the key protein markers used to monitor EMT and their expected expression changes during the process.
| Marker Type | Protein | Expected Change during EMT |
| Epithelial | E-cadherin | Decrease |
| Cytokeratins | Decrease | |
| Occludins, Claudins | Decrease | |
| Mesenchymal | N-cadherin | Increase |
| Vimentin | Increase | |
| Fibronectin | Increase | |
| α-Smooth Muscle Actin (α-SMA) | Increase | |
| Transcription Factors | Snail, Slug, Twist, ZEB1/2 | Increase |
Signaling Pathway and Experimental Workflow
Caption: TGF-β/ALK5 signaling pathway leading to EMT and its inhibition by this compound.
Caption: Experimental workflow for studying the effect of this compound on TGF-β-induced EMT.
Experimental Protocols
Protocol 1: Induction of EMT in Epithelial Cells using TGF-β
This protocol describes a general method for inducing EMT in a monolayer culture of epithelial cells (e.g., A549, MCF-10A) using recombinant human TGF-β1.
Materials:
-
Epithelial cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Recombinant Human TGF-β1 (carrier-free)
-
Sterile, nuclease-free water or 4 mM HCl containing 1 mg/mL BSA for reconstitution
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Plate epithelial cells in a 6-well or 12-well plate at a density that will result in 60-70% confluency the following day.
-
Cell Starvation (Optional but Recommended): Once cells have attached and reached the desired confluency, gently wash the cells with sterile PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours. This step helps to reduce background signaling from growth factors present in serum.
-
TGF-β1 Reconstitution: Prepare a stock solution of TGF-β1 by reconstituting the lyophilized powder according to the manufacturer's instructions.
-
EMT Induction: Treat the cells with TGF-β1 at a final concentration of 2-10 ng/mL in fresh serum-free or low-serum medium. A dose-response and time-course experiment is recommended to determine the optimal concentration and duration for your cell line.
-
Incubation: Incubate the cells for 24-72 hours. Morphological changes, such as cells becoming more elongated and spindle-shaped, should be observable under a microscope.
-
Inhibition with this compound: For inhibitor studies, pre-treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) for 1-2 hours before adding TGF-β1. Alternatively, co-treat the cells with TGF-β1 and this compound.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., Western Blot, Immunofluorescence, Transwell Assay).
Protocol 2: Western Blot Analysis of EMT Markers
This protocol is for assessing the protein expression levels of key EMT markers.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target EMT markers overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Immunofluorescence Staining of EMT Markers
This protocol allows for the visualization of EMT marker expression and localization, as well as changes in cell morphology.
Materials:
-
Cells grown on glass coverslips or in chamber slides
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (1-5% BSA in PBS)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with permeabilization buffer for 10 minutes.
-
Washing: Repeat the washing step.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies (protected from light) for 1 hour at room temperature.
-
Washing: Repeat the washing step (protected from light).
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 4: Transwell Migration and Invasion Assay
This protocol assesses the functional change in cell motility and invasiveness following EMT induction and inhibition.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain (0.5% in 25% methanol)
Procedure:
-
Insert Preparation: For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify. For migration assays, this step is omitted. Rehydrate the inserts with serum-free medium.
-
Cell Preparation: Harvest the treated cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant Addition: Add 600-800 µL of medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours (time depends on the cell type) at 37°C in a CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the inserts from the plate and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10-15 minutes.
-
Staining: Stain the fixed cells with crystal violet solution for 20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Image the migrated cells using a microscope. To quantify, either count the cells in several random fields of view or elute the crystal violet stain with a solvent (e.g., 10% acetic acid) and measure the absorbance.
By utilizing this compound in conjunction with these detailed protocols, researchers can effectively investigate the role of the TGF-β/ALK5 signaling pathway in epithelial-mesenchymal transition and explore the potential of ALK5 inhibition as a therapeutic strategy.
References
Application Notes and Protocols for Alk5-IN-8 in Neurogenesis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alk5-IN-8 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). The TGF-β/ALK5 signaling pathway plays a crucial and often context-dependent role in the regulation of neurogenesis. While activation of this pathway is implicated in the late stages of adult hippocampal neurogenesis, including neuronal survival and maturation, its inhibition has been demonstrated to promote the differentiation of pluripotent stem cells and the transdifferentiation of other somatic cells into neurons.[1][2][3][4] These application notes provide a comprehensive overview of the underlying signaling pathway, a generalized protocol for utilizing ALK5 inhibitors to induce neurogenesis in vitro, and relevant quantitative data from studies using similar compounds.
Disclaimer: Limited public information is available for a specific, validated protocol using this compound for neurogenesis induction. The experimental protocol provided below is a generalized procedure based on published data for other ALK5 inhibitors, such as SB-431542 and RepSox. Researchers should treat this as a starting point and perform thorough optimization for their specific cell type and experimental setup.
Mechanism of Action: The TGF-β/ALK5 Signaling Pathway
This compound functions by inhibiting the kinase activity of ALK5. In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] this compound, by blocking the phosphorylation of SMAD2 and SMAD3, effectively curtails this signaling cascade.[5]
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Quantitative Data on ALK5 Inhibitors in Neurogenesis
The following table summarizes quantitative data from studies that used various ALK5 inhibitors to induce neuronal differentiation. This data can serve as a reference for designing experiments with this compound.
| ALK5 Inhibitor | Cell Type | Concentration | Treatment Duration | Outcome Measure | Result |
| Tri-substituted Imidazoles (TIs) | Human Pluripotent Stem Cells (hPSCs) | 5 µM & 10 µM | 9 days | % Nestin-positive cells | Significant increase in Nestin+ cells, comparable to dual SMAD inhibition |
| Repsox (ALK5i II) | Mouse Enteric Glial Cells (EGCs) | 4 µM | 8 days for induction, followed by maturation | % HuCD-positive (neuronal marker) cells | Efficient transdifferentiation into neurons |
| SB-431542 | Human iPSCs | Not specified | Not specified | Neuronal marker expression | Promotes neuronal differentiation |
| A83-01 | Mouse Embryonic Stem Cells (ESCs) | Not specified | 8 days | Gene expression of neuronal markers (Sox1, MAP2) | Upregulation of neuronal genes and downregulation of glial genes |
Experimental Protocols
Generalized Protocol for In Vitro Neurogenesis Induction using this compound
This protocol is a generalized guideline for inducing neuronal differentiation from neural stem/progenitor cells (NSCs/NPCs) or pluripotent stem cells (PSCs). Optimization of parameters such as cell seeding density, inhibitor concentration, and treatment duration is critical.
Materials:
-
This compound (prepare stock solution in DMSO, store at -20°C or -80°C)
-
Neural stem/progenitor cells or pluripotent stem cells
-
Appropriate basal media and supplements for cell culture (e.g., DMEM/F12, Neurobasal medium, B-27 supplement, N2 supplement)
-
Growth factors (e.g., bFGF, EGF for proliferation; BDNF, GDNF for maturation)
-
Cell culture plates/flasks (coated with appropriate substrate, e.g., Poly-L-ornithine/Laminin or Matrigel)
-
Standard cell culture equipment (incubator, centrifuge, microscope, etc.)
-
Reagents for immunocytochemistry (e.g., primary and secondary antibodies, DAPI)
-
Reagents for RT-qPCR (optional)
Experimental Workflow:
Caption: Generalized experimental workflow for inducing neurogenesis with this compound.
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture your starting cell population (NSCs/PSCs) according to standard protocols.
-
Plate the cells onto appropriately coated culture vessels at a suitable density for differentiation. This needs to be optimized for each cell line.
-
-
Neuronal Induction:
-
When cells reach the desired confluency, switch to a neural induction medium. This typically involves the withdrawal of proliferation-maintaining growth factors (like bFGF and EGF).
-
Add this compound to the induction medium. A starting concentration range of 1-10 µM is recommended for initial optimization, based on data from similar inhibitors. A vehicle control (DMSO) should be run in parallel.
-
Culture the cells for a period of 7 to 14 days. The optimal duration will depend on the cell type.
-
Perform medium changes every 2-3 days, replenishing with fresh medium containing this compound.
-
-
Neuronal Maturation:
-
After the induction phase, switch to a neuronal maturation medium. This involves removing this compound and adding neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell line-Derived Neurotrophic Factor (GDNF) (e.g., 20 ng/mL each).
-
Culture the cells for an additional 1 to 3 weeks to allow for the development of mature neuronal morphology and marker expression.
-
Perform medium changes every 3-4 days with fresh maturation medium.
-
-
Assessment of Neurogenesis:
-
Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers.
-
Early neuronal progenitors: Nestin, PAX6.
-
Immature neurons: β-III tubulin (Tuj1), Doublecortin (DCX).
-
Mature neurons: Microtubule-Associated Protein 2 (MAP2), NeuN.
-
Counterstain with DAPI to visualize nuclei.
-
-
Quantitative Analysis: Use microscopy and image analysis software to quantify the percentage of cells positive for specific neuronal markers relative to the total number of cells (DAPI-stained nuclei). Analyze neurite outgrowth (length and branching).
-
RT-qPCR (optional): Extract RNA and perform quantitative reverse transcription PCR to analyze the expression levels of key neuronal genes.
-
Logical Relationship of ALK5 Inhibition and Neurogenesis Assessment:
Caption: Logical flow from ALK5 inhibition to neurogenesis assessment.
Concluding Remarks
This compound presents a promising tool for researchers investigating the mechanisms of neurogenesis and for the development of protocols for generating specific neuronal populations for disease modeling, drug screening, and potential therapeutic applications. The provided generalized protocol, based on the known function of similar ALK5 inhibitors, offers a solid foundation for initiating these studies. Rigorous optimization and validation are essential to establish a robust and reproducible protocol for specific experimental needs.
References
- 1. ALK5-dependent TGF-β signaling is a major determinant of late stage adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK5 signaling pathway mediates neurogenesis and functional recovery after cerebral ischemia/reperfusion in rats via Gadd45b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK5 signaling pathway mediates neurogenesis and functional recovery after cerebral ischemia/reperfusion in rats via Gadd45b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALK5-dependent TGF-β signaling is a major determinant of late-stage adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of Alk5-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vivo delivery methods for Alk5-IN-8, a potent and selective inhibitor of the TGF-β type I receptor, activin-like kinase 5 (ALK5). Due to the limited availability of published in vivo data specific to this compound, this document leverages established protocols for other structurally and functionally similar small molecule ALK5 inhibitors. The provided methodologies serve as a foundational guide and will likely require optimization for specific experimental contexts.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting the kinase activity of ALK5, a critical transmembrane serine/threonine kinase in the Transforming Growth Factor-β (TGF-β) signaling pathway. By inhibiting ALK5, this compound blocks the phosphorylation of downstream mediators, Smad2 and Smad3, thereby attenuating TGF-β-induced cellular responses such as fibrosis, inflammation, and tumor progression. The therapeutic potential of this compound is currently being explored in preclinical models of cancer and fibrotic diseases.
TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor, ALK5. Activated ALK5 subsequently phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad (co-Smad), Smad4, and translocate to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes.
In Vivo Delivery Strategies for ALK5 Inhibitors
The successful in vivo application of small molecule inhibitors like this compound is contingent on appropriate formulation and delivery. The following sections detail common administration routes and provide example protocols based on studies with analogous ALK5 inhibitors.
Formulation of ALK5 Inhibitors for In Vivo Use
The formulation of hydrophobic small molecules such as ALK5 inhibitors for in vivo administration is a critical step to ensure bioavailability and minimize toxicity. A common approach involves dissolving the compound in a biocompatible solvent system.
| Vehicle Component | Purpose | Example Concentration |
| Dimethyl sulfoxide (DMSO) | Primary solvent for hydrophobic compounds | 2-10% |
| Polyethylene glycol 300 (PEG300) | Co-solvent to improve solubility | 30-40% |
| Tween 80 | Surfactant to prevent precipitation | 5% |
| Saline or Phosphate-Buffered Saline (PBS) | Aqueous vehicle to bring to final volume | q.s. to 100% |
Note: The final concentration of DMSO should be kept to a minimum to avoid in vivo toxicity. It is crucial to perform solubility tests for this compound in various vehicle compositions to determine the optimal formulation.
Experimental Protocols for In Vivo Administration
The choice of administration route depends on the experimental model, the desired pharmacokinetic profile, and the target organ.
Protocol 1: Intraperitoneal (i.p.) Injection for Systemic Delivery in a Murine Cancer Model
This protocol is adapted from studies using a generic ALK5 inhibitor in a mouse mammary tumor model.
Objective: To achieve systemic exposure of this compound to evaluate its efficacy in a tumor-bearing mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in sterile PBS)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal model (e.g., MMTV-PyMT transgenic mice)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution with sterile PBS to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 200 µL). The final DMSO concentration should be at or below 2%.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower right or left quadrant of the peritoneum at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
-
Dosing Schedule:
-
Administer this compound or vehicle control every other day for a specified treatment period (e.g., 2-4 weeks).
-
Monitor animal health and tumor growth regularly.
-
| Parameter | Example Value |
| Animal Model | MMTV-PyMT transgenic mice |
| This compound Dose | 1-10 mg/kg |
| Vehicle | 2% DMSO in sterile PBS |
| Administration Route | Intraperitoneal (i.p.) |
| Frequency | Every other day |
| Treatment Duration | 2-4 weeks |
Protocol 2: Oral Gavage (p.o.) for Systemic Delivery in a Rat Fibrosis Model
This protocol is based on studies with the ALK5 inhibitor GW6604 in a rat model of liver fibrosis.
Objective: To evaluate the therapeutic effect of orally administered this compound in a chemically-induced fibrosis model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water)
-
Oral gavage needles (flexible tip, 20-22 gauge for rats)
-
Syringes
-
Animal model (e.g., Sprague-Dawley rats with dimethylnitrosamine-induced liver fibrosis)
Procedure:
-
Preparation of Dosing Suspension:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Levigate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while triturating to create a homogenous suspension.
-
-
Animal Dosing:
-
Weigh each rat to calculate the dosing volume.
-
Gently restrain the rat and insert the gavage needle over the tongue into the esophagus.
-
Administer the calculated volume of the suspension directly into the stomach.
-
-
Dosing Schedule:
-
Administer this compound or vehicle control once or twice daily.
-
The treatment can be prophylactic (administered concurrently with the fibrotic insult) or therapeutic (administered after the establishment of fibrosis).
-
| Parameter | Example Value |
| Animal Model | Sprague-Dawley rats with DMN-induced liver fibrosis |
| This compound Dose | 40-80 mg/kg |
| Vehicle | 0.5% HPMC, 0.2% Tween 80 in water |
| Administration Route | Oral gavage (p.o.) |
| Frequency | Once or twice daily (b.i.d.) |
| Treatment Duration | 3-6 weeks |
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.
Concluding Remarks
The successful in vivo application of this compound will depend on careful consideration of its physicochemical properties to develop a suitable formulation, followed by rigorous testing of various administration routes and dosing schedules in relevant animal models. The protocols and data presented herein for analogous ALK5 inhibitors provide a strong starting point for these investigations. It is imperative that researchers conduct pilot studies to determine the optimal parameters for this compound in their specific experimental systems.
Troubleshooting & Optimization
Technical Support Center: Optimizing Alk5-IN-8 for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Alk5-IN-8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). It functions by blocking the ATP-binding site of the ALK5 kinase domain. This prevents the autophosphorylation of ALK5 and its subsequent phosphorylation of downstream signaling proteins Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[1][2][3]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to a concentration of 10 mM. For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] DMSO solutions are generally stable for several months when stored properly.
Q4: Can this compound affect other signaling pathways?
While this compound is designed to be a selective inhibitor of ALK5, off-target effects are possible, especially at higher concentrations. It is advisable to include appropriate controls in your experiments, such as assessing the phosphorylation status of proteins in related signaling pathways (e.g., BMP signaling) to confirm the specificity of this compound in your experimental system.
Troubleshooting Guides
Problem 1: No or weak inhibition of TGF-β signaling (e.g., no change in p-Smad2/3 levels).
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.
| Possible Cause | Suggested Solution |
| Inactive this compound | - Ensure the compound has been stored correctly at -20°C or -80°C in a tightly sealed container. - Prepare a fresh stock solution from solid compound. - Purchase a new batch of the inhibitor from a reputable supplier. |
| Suboptimal Inhibitor Concentration | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM). - Increase the pre-incubation time with this compound before TGF-β stimulation. |
| Cell Culture Issues | - Ensure cells are healthy and not overgrown. - Serum-starve cells before stimulation to reduce basal signaling. - Confirm that your cell line is responsive to TGF-β by including a positive control (TGF-β stimulation without inhibitor). |
| Ineffective TGF-β Stimulation | - Verify the activity of your TGF-β ligand. - Optimize the concentration of TGF-β used for stimulation. |
| Western Blotting Issues | - Refer to the detailed Western Blot Troubleshooting Guide below. |
Problem 2: High background or non-specific bands in Western Blots for p-Smad2/3.
High background can obscure the specific signal of phosphorylated Smad2/3. Use the following table to troubleshoot your Western blot protocol.
| Possible Cause | Suggested Solution |
| Insufficient Blocking | - Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[5] - Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). - Consider switching to a different blocking agent (e.g., from milk to BSA or vice versa).[5] |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
| Inadequate Washing | - Increase the number and duration of wash steps. - Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[5] |
| Contaminated Buffers or Equipment | - Prepare fresh buffers. - Ensure that all equipment is thoroughly cleaned. |
| Overexposure | - Reduce the exposure time during imaging.[5] |
Data Presentation
Table 1: Comparative IC50 Values of Various ALK5 Inhibitors
This table provides a reference for the typical potency of selective ALK5 inhibitors.
| Inhibitor | ALK5 IC50 (nM) | Notes |
| A-83-01 | ~300 | Potently inhibits Smad2 phosphorylation.[6] |
| SB431542 | 94 | Selective inhibitor of ALK4, ALK5, and ALK7.[4] |
| RepSox (ALK5i II) | 23 | Potent and selective inhibitor of TGFβR-1/ALK5.[4] |
| GW788388 | 18 | Potent and selective inhibitor of ALK5.[4] |
| SB525334 | 14.3 | Potent and selective inhibitor of TGFβ receptor I (ALK5).[4] |
| TP0427736 | 2.72 | Potent inhibitor of ALK5 kinase activity.[4] |
| R-268712 | 2.5 | Potent and selective inhibitor of ALK5.[4] |
| This compound | Potent Inhibitor | Specific IC50 values from peer-reviewed literature are not readily available, but it is described as a potent inhibitor.[1][3][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Luciferase Reporter Assay
This protocol describes how to determine the effective concentration of this compound by measuring its ability to inhibit TGF-β-induced transcriptional activity.
-
Cell Seeding: Seed cells (e.g., HEK293T, HaCaT, or another TGF-β responsive cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Transfection (if necessary): If your cells do not endogenously express a TGF-β responsive reporter, co-transfect them with a Smad-responsive luciferase reporter plasmid (e.g., (CAGA)12-Luc) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
This compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. A common starting range is from 1 nM to 10 µM. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
TGF-β Stimulation: Add TGF-β1 to the wells at a pre-determined optimal concentration (e.g., 1-5 ng/mL). Also, include a set of wells with no TGF-β stimulation as a negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing this compound Efficacy by Western Blotting for Phospho-Smad2/3
This protocol outlines the steps to evaluate the inhibitory effect of this compound on the TGF-β signaling pathway by detecting the phosphorylation of Smad2 and Smad3.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-Smad2/3 and normalize to a loading control (e.g., total Smad2/3 or GAPDH).
-
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for weak or no inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
Preventing Alk5-IN-8 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Alk5-IN-8, a potent inhibitor of the TGF-β type I receptor (ALK5). Below you will find frequently asked questions (FAQs) and troubleshooting guides to prevent its degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that specifically targets the Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor. It functions by blocking the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation of downstream signaling molecules, Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[1]
Q2: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound and affect its potency in your experiments.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data summarized from multiple sources.[2][3]
Q3: How should I prepare stock solutions of this compound?
Proper preparation of stock solutions is critical for accurate and reproducible experimental results.
-
Solvent Selection: Anhydrous (dry) Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to use a fresh, unopened bottle of DMSO to minimize water content, as moisture can promote hydrolysis of the compound.[4]
-
Dissolving the Compound: To dissolve this compound, add the appropriate volume of DMSO to the vial containing the powder. Gentle vortexing or sonication may be used to facilitate dissolution. If necessary, warming the solution to no higher than 50°C can also help.[2][5]
-
Aliquoting and Storage: Once the stock solution is prepared, it is highly recommended to aliquot it into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can contribute to compound degradation. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2][3][5]
Q4: What are the primary pathways of this compound degradation I should be aware of?
Based on its chemical structure, which contains an ethyl ester and a pyrazole core, two primary degradation pathways for this compound are ester hydrolysis and photodegradation.
-
Ester Hydrolysis: The ethyl ester group in this compound is susceptible to hydrolysis, particularly in aqueous solutions with acidic or basic pH.[6][7][8][9][10] This reaction would cleave the ester bond, yielding the corresponding carboxylic acid and ethanol, which would render the inhibitor inactive.
-
Photodegradation: The pyrazole ring, a component of many pharmaceutical compounds, can be sensitive to light, particularly UV radiation.[11][12][13][14] Prolonged exposure to light could lead to the breakdown of the pyrazole structure and loss of inhibitory activity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on preventing and diagnosing its degradation.
Issue 1: Inconsistent or lower-than-expected inhibition of TGF-β signaling.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | - Verify storage conditions: Ensure that stock solutions have been stored at the correct temperature and for the recommended duration. - Minimize freeze-thaw cycles: Use fresh aliquots for each experiment. - Check for precipitation: Before use, visually inspect the stock solution for any precipitate. If present, gently warm and vortex the solution to redissolve the compound. |
| Hydrolysis in working solution | - Prepare working solutions fresh: Dilute the DMSO stock solution into your aqueous experimental buffer or media immediately before use. Do not store aqueous working solutions. - Control for pH: Be mindful of the pH of your experimental buffer. Extreme pH values can accelerate ester hydrolysis.[6][8] |
| Photodegradation | - Protect from light: Store the solid compound and stock solutions in light-protected vials. During experiments, minimize the exposure of your working solutions to direct light. |
| Incorrect final concentration | - Verify dilution calculations: Double-check all dilution calculations to ensure the correct final concentration of this compound in your assay. - Ensure complete dissolution: When preparing working solutions, ensure the DMSO stock is fully dispersed in the aqueous medium. Incomplete mixing can lead to a lower effective concentration. |
Issue 2: High background or off-target effects.
| Potential Cause | Troubleshooting Steps |
| High DMSO concentration in the final assay | - Maintain low DMSO concentration: The final concentration of DMSO in your cell culture or assay should typically be kept below 0.5% to avoid solvent-induced toxicity or off-target effects.[3] - Include a vehicle control: Always include a control group treated with the same final concentration of DMSO as your experimental groups. |
| Compound precipitation in aqueous media | - Perform serial dilutions in DMSO first: If you need to make a series of dilutions, it is best to do so in DMSO before the final dilution into your aqueous buffer.[4] - Check for visible precipitate: If you observe precipitation upon dilution into your experimental media, you may need to optimize your dilution scheme or consider using a different formulation for in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder and a fresh bottle of anhydrous DMSO to room temperature.
-
In a sterile environment, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Western Blot Analysis of Smad2/3 Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound on the TGF-β signaling pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, HaCaT) at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.[15]
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[15][16]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to include serine/threonine phosphatase inhibitors such as sodium pyrophosphate and beta-glycerophosphate to preserve the phosphorylation status of Smad2/3.[15]
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate briefly to ensure the release of nuclear proteins like phosphorylated Smad2/3.[15]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) and/or phospho-Smad3 (Ser423/425) overnight at 4°C.[15][17]
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for total Smad2/3 and a loading control like GAPDH or β-actin.[16]
-
Visualizations
Caption: TGF-β Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing this compound Activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Arrhenius parameters for the acid hydrolysis of esters in aqueous solution. Part I. Glycine ethyl ester, β-alanine ethyl ester, acetylcholine, and methylbetaine methyl ester | Semantic Scholar [semanticscholar.org]
- 7. ias.ac.in [ias.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Alk5-IN-8
Welcome to the technical support center for Alk5-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments using this potent TGF-βRI (ALK5) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the Transforming Growth Factor-beta type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1] It functions by blocking the kinase activity of ALK5, which in turn prevents the phosphorylation of its downstream signaling proteins, Smad2 and Smad3.[1] This inhibition effectively disrupts the canonical TGF-β signaling cascade.[1][2]
Q2: What are the common applications of this compound?
Given its mechanism of action, this compound is primarily used in research to investigate the role of the TGF-β signaling pathway in various biological processes. These include studies related to fibrosis, cancer progression, immune regulation, and cellular differentiation.[2]
Q3: Are there known off-target effects for this compound?
While specific off-target kinase screening data for this compound is not extensively published, it is crucial to consider that small molecule kinase inhibitors can exhibit off-target activities. For instance, some ALK5 inhibitors have been shown to affect other kinases.[3] Researchers should include appropriate controls to validate that the observed effects are due to ALK5 inhibition.
Q4: What is the recommended solvent and storage condition for this compound?
For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solubility will depend on the specific solvent used, which should be detailed on the product datasheet. It is crucial to follow the manufacturer's instructions for optimal stability and performance.
Troubleshooting Unexpected Experimental Results
Here we address specific issues that you might encounter during your experiments with this compound.
Issue 1: No effect or reduced potency of this compound in my cell-based assay.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inhibitor Degradation | Ensure proper storage of the compound as per the manufacturer's guidelines (-80°C for long-term).[1] Prepare fresh dilutions from a new stock for each experiment. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary between cell types. |
| Cell Line Resistance | Some cell lines may exhibit resistance to TGF-β inhibition due to mutations or altered expression of TGF-β receptors or downstream signaling components.[4] Sequence key components of the TGF-β pathway in your cell line or test a different cell line known to be responsive. |
| Assay-Specific Issues | Verify the functionality of your assay with a known positive control for TGF-β signaling inhibition (e.g., another well-characterized ALK5 inhibitor like SB431542). |
| High Protein Binding | If using serum-containing media, the inhibitor may bind to serum proteins, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media for the duration of the treatment, if compatible with your cells. |
Issue 2: I am observing paradoxical or opposite effects to the expected inhibition of TGF-β signaling (e.g., increased proliferation in cancer cells).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Dual Role of TGF-β | TGF-β can act as a tumor suppressor in early-stage cancers but promote tumor progression in later stages.[2] The effect of this compound may be context-dependent on the specific cancer cell line and its mutational status. Characterize the stage and genetic background of your cancer cells. |
| Off-Target Effects | The inhibitor might be affecting other signaling pathways that promote the observed phenotype. Perform rescue experiments by adding downstream components of the TGF-β pathway. Consider using a structurally different ALK5 inhibitor to see if the effect is reproducible. |
| Activation of Compensatory Pathways | Inhibition of the ALK5 pathway may lead to the upregulation of other signaling pathways that can produce similar or opposing effects. Analyze the activation of other relevant pathways (e.g., MAPK/ERK, PI3K/Akt) by Western blot. |
| Heterogeneity in Cell Population | A subpopulation of your cells may respond differently to ALK5 inhibition, leading to the outgrowth of a resistant or paradoxically stimulated clone.[5] Perform single-cell analysis or clonal selection to investigate this possibility. |
Issue 3: I am observing unexpected changes in cellular morphology or phenotype that are not directly related to the canonical Smad pathway.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Non-Canonical TGF-β Signaling | ALK5 can activate Smad-independent pathways, including MAPK (p38, JNK, ERK) signaling.[6] Inhibition of ALK5 can therefore have broader effects than just blocking Smad2/3 phosphorylation. Probe for changes in the phosphorylation status of key MAPK proteins. |
| Crosstalk with Other Pathways | The TGF-β pathway is known to crosstalk with other signaling networks, such as the PAR1 and PAR2 pathways.[6] The observed phenotypic changes might be a result of modulating this crosstalk. Investigate the activity of interacting signaling pathways. |
| Effects on Endothelial Cells | In endothelial cells, ALK5 signaling can antagonize ALK1 signaling.[7] Inhibition of ALK5 may therefore lead to an increase in ALK1-mediated signaling, which can affect cell migration and angiogenesis. If working with endothelial cells, assess ALK1 pathway activation (e.g., Smad1/5/8 phosphorylation). |
Experimental Protocols
Western Blot for Phospho-Smad2/3
This protocol is to verify the inhibitory activity of this compound on the TGF-β signaling pathway.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound at the desired concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
TGF-β Stimulation: Stimulate the cells with recombinant TGF-β1 (typically 1-10 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Smad2 (Ser465/467) and/or phospho-Smad3 (Ser423/425). Also, probe for total Smad2/3 and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
TGF-β Reporter Assay (Luciferase)
This assay quantitatively measures the transcriptional activity of the TGF-β/Smad pathway.
-
Cell Transfection: Co-transfect cells with a Smad-responsive luciferase reporter plasmid (e.g., containing Smad Binding Elements - SBEs) and a control plasmid for normalization (e.g., Renilla luciferase).
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Inhibitor Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TGF-β1 for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
Visualizing Signaling Pathways and Workflows
Caption: Canonical TGF-β signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for testing the efficacy of this compound.
Caption: A logical flowchart for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Attenuated ALK5 receptor expression in human pancreatic cancer: correlation with resistance to growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ALK5 and ALK1 Play Antagonistic Roles in Transforming Growth Factor β-Induced Podosome Formation in Aortic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alk5-IN-8 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of Alk5-IN-8 in their in vitro experiments. Given that specific cytotoxicity data for this compound is limited in publicly available literature, this guide also incorporates best practices for working with other well-characterized ALK5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). By inhibiting ALK5, this compound blocks the phosphorylation of downstream signaling proteins, primarily Smad2 and Smad3, thereby disrupting the canonical TGF-β signaling pathway.[1] This pathway is crucial in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For in vitro experiments, it is crucial to keep the final DMSO concentration in the cell culture medium below 0.1% to avoid solvent-induced cytotoxicity.[2] Stock solutions should be stored at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[3]
Q3: At what concentration should I start my experiments with this compound?
A3: Without specific IC50 values for cytotoxicity, it is recommended to start with a dose-response experiment. A common starting point for potent kinase inhibitors is in the low nanomolar to low micromolar range. Based on data for other ALK5 inhibitors like SB-431542, which shows biological activity in the low micromolar range, a starting concentration range of 10 nM to 10 µM for this compound is a reasonable approach. It is essential to determine the optimal concentration that effectively inhibits ALK5 signaling without causing significant cell death in your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on the experimental endpoint and the cell type. For signaling studies, such as assessing the phosphorylation of Smad2/3, a shorter incubation time (e.g., 1-24 hours) may be sufficient. For longer-term assays, such as cell proliferation or differentiation studies, incubation may extend for several days. It is crucial to perform a time-course experiment to determine the window where the desired biological effect is observed with minimal cytotoxicity.
Q5: Are there known off-target effects of ALK5 inhibitors that could contribute to cytotoxicity?
A5: While specific off-target profiling for this compound is not widely published, kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket in kinases.[4] Some ALK5 inhibitors have been shown to interact with other kinases, which could contribute to unexpected biological effects and cytotoxicity.[5][6] For example, some ALK5 inhibitors have been noted to affect BMP receptor kinases at higher concentrations.[7] If you observe unexpected phenotypes, consider the possibility of off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and other small molecule kinase inhibitors in vitro.
| Problem | Possible Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | Solvent Toxicity | Ensure the final DMSO concentration in your culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect.[2] |
| Compound Precipitation | This compound has low aqueous solubility. Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, try preparing a fresh dilution from the stock solution and ensure thorough mixing. Consider using a lower concentration or a different formulation if available.[8] | |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to kinase inhibitors. Perform a dose-response and time-course experiment to determine the optimal therapeutic window for your specific cell line. | |
| Contamination | Test your cell culture for mycoplasma and other microbial contaminants, as this can increase cellular stress and sensitivity to cytotoxic agents. | |
| Inconsistent Results Between Experiments | Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old working solutions, as the compound may degrade over time in aqueous media.[9] |
| Cell Culture Conditions | Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition, as these can influence experimental outcomes. | |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. | |
| No Inhibition of ALK5 Signaling | Incorrect Concentration | Verify the concentration of your stock solution and the dilutions used. The required inhibitory concentration can vary between cell lines. |
| Inactive Compound | Ensure the compound has been stored correctly and has not expired. If possible, test the activity of the inhibitor in a cell-free biochemical assay. | |
| Cellular Bioavailability | The compound may have poor cell permeability or be actively transported out of the cells. Consider using a different ALK5 inhibitor with known good cell permeability.[9][10] |
Comparative Data of ALK5 Inhibitors
| Inhibitor | ALK5 IC50 (nM) | Cellular Assay IC50 (nM) | Observed Cytotoxicity | Reference |
| Galunisertib (LY2157299) | ~50 | Varies by cell line | Toxic at concentrations of 10 µM and above in C2C12 myoblasts. | [11] |
| SB-431542 | 94 | ~500 (TGF-β-induced PAI-1 transcription) | Toxic only at 100 µM in C2C12 myoblasts. | [11][12] |
| A-83-01 | ~12 (inhibition of ALK5) | 12 (TGF-β-induced transcription) | Growth inhibition observed at 10 µM in Mv1Lu cells, suggesting potential toxicity at high concentrations. | [7] |
| EW-7197 (Vactosertib) | Not specified | Not specified | Showed better anti-inflammatory and TGF-β inhibitory effect than SB431542 in a 3D culture model. | [13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound and determining a suitable working concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 10 µM down to 10 nM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Inhibition of ALK5 Signaling via Western Blot for Phospho-Smad2
This protocol allows for the direct assessment of this compound's on-target activity.
Materials:
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
TGF-β1 (or other ALK5 ligand)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Smad2, anti-total Smad2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Serum-starve the cells for 4-24 hours prior to treatment, if appropriate for your cell line, to reduce basal signaling.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Smad2, total Smad2, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of phospho-Smad2 inhibition by this compound.
Visualizations
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting decision tree for high this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Identification of protein binding partners of ALK-5 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Alk5-IN-8 Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Alk5-IN-8 in aqueous solutions for assays. The following information is intended to help troubleshoot common issues and provide standardized protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: My this compound precipitated when I diluted it into my aqueous assay buffer. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Try performing a serial dilution of your stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer.
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Increase the percentage of DMSO in the final solution: Most cell-based and biochemical assays can tolerate a final DMSO concentration of up to 0.5-1%. Increasing the DMSO concentration in your final assay volume may help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a surfactant: In some biochemical assays, a non-ionic surfactant such as Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.1%) can help to increase the solubility of hydrophobic compounds. However, compatibility with your specific assay must be verified.
Q4: How stable is this compound in aqueous assay buffers?
A4: The stability of this compound in aqueous solutions is not extensively documented in publicly available literature and can be influenced by several factors, including the pH of the buffer, temperature, and the presence of other components. It is highly recommended to experimentally determine the stability of this compound in your specific assay buffer and conditions.
Q5: What are the potential degradation pathways for this compound in aqueous solutions?
A5: While specific degradation pathways for this compound have not been detailed, small molecules with ester or amide functionalities can be susceptible to hydrolysis in aqueous environments, particularly at non-neutral pH.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in aqueous assays.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in assay plate | - Final concentration exceeds aqueous solubility.- Insufficient mixing upon dilution. | - Lower the final assay concentration of this compound.- Perform serial dilutions in DMSO before adding to the aqueous buffer.- Ensure thorough mixing after adding the compound to the assay medium.- Increase the final DMSO concentration (up to a tolerable limit for your assay). |
| Inconsistent or lower-than-expected inhibitor activity | - Degradation of this compound in the aqueous assay buffer.- Adsorption of the compound to plasticware. | - Perform a stability study of this compound in your assay buffer (see Experimental Protocol below).- Prepare fresh dilutions of this compound for each experiment.- Consider using low-adsorption microplates and pipette tips. |
| High background signal or off-target effects | - Non-specific activity of this compound at high concentrations.- Presence of impurities or degradation products. | - Determine the optimal concentration of this compound by performing a dose-response curve.- Ensure the purity of your this compound stock.- Perform a stability analysis to check for the formation of degradation products. |
TGF-β/ALK5 Signaling Pathway
Alk5, also known as Transforming Growth Factor-beta Receptor 1 (TGFβR1), is a serine/threonine kinase that plays a crucial role in the TGF-β signaling pathway. This pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[2][3][4][5] this compound is a potent inhibitor of ALK5.[1][6][7]
Caption: The TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Assessing the Aqueous Stability of this compound
This protocol provides a general workflow for determining the stability of this compound in a specific aqueous assay buffer. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials
-
This compound
-
Anhydrous DMSO
-
Your aqueous assay buffer of interest
-
HPLC or LC-MS system
-
Incubator or water bath set to the assay temperature (e.g., 37°C)
-
Low-adsorption vials or microplates
Procedure
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution in the aqueous assay buffer to a final concentration that is relevant for your assay (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Timepoint 0: Immediately after preparing the working solution, take an aliquot, and analyze it by HPLC or LC-MS to determine the initial concentration of this compound. This will serve as your baseline (100% stability).
-
Incubate the remaining working solution at your intended assay temperature (e.g., 37°C).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours). The exact time points should be chosen to reflect the duration of your assay.
-
Analyze the collected samples by HPLC or LC-MS to quantify the remaining concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at timepoint 0.
Data Presentation
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 1 | [Concentration at 1h] | [% Remaining] |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in aqueous solutions.
Troubleshooting Decision Tree for Inconsistent Assay Results
Caption: A decision tree to troubleshoot inconsistent results with this compound.
References
- 1. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in Alk5-IN-8 western blots
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal in Western blots when using Alk5-IN-8, a potent inhibitor of the TGF-β type I receptor, ALK5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to its type II receptor (TβRII) recruits and phosphorylates ALK5.[4][5] Activated ALK5 then phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[2][4] These phosphorylated SMADs (pSMADs) then complex with SMAD4 and translocate to the nucleus to regulate gene expression.[5] this compound specifically blocks the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and inhibiting the downstream signaling cascade.[2][3]
Q2: What is the expected outcome of this compound treatment in a Western blot experiment?
The primary and expected outcome of successful this compound treatment is a significant reduction in the levels of phosphorylated SMAD2 (pSMAD2) and/or phosphorylated SMAD3 (pSMAD3) upon stimulation with TGF-β. Your Western blot should show a strong pSMAD2/3 band in the TGF-β stimulated control lane and a faint or absent band in the lane treated with both TGF-β and this compound.[6][7] There should be no significant change in the total SMAD2/3 protein levels between treated and untreated samples.
Q3: What are the key controls to include in my this compound Western blot experiment?
To ensure the validity of your results, the following controls are essential:
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Untreated Control: Cells not treated with TGF-β or this compound. This shows the basal level of pSMAD2/3.
-
TGF-β Stimulated Control: Cells treated only with TGF-β. This is your positive control to confirm that the signaling pathway is active and responsive in your cell model.[8]
-
This compound + TGF-β Treated Sample: This is your main experimental sample to assess the inhibitory effect of this compound.
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) is crucial to ensure equal protein loading across all lanes.[9]
Troubleshooting Guide: Low Signal in this compound Western Blots
A low or absent signal for your target protein (typically pSMAD2 or pSMAD3) can be frustrating. This guide is designed to help you identify and resolve the most common causes of this issue.
dot
Caption: Troubleshooting decision tree for low pSMAD signal.
Category 1: Issues with Experimental Design & Reagents
Problem: Low signal in both the TGF-β stimulated control and the this compound treated lanes.
| Possible Cause | Recommended Solution |
| Ineffective TGF-β Stimulation | Verify the activity and concentration of your TGF-β ligand. A typical concentration for stimulation is 1-5 ng/mL for 30-60 minutes.[6] Ensure fresh ligand is used. |
| Suboptimal Cell Lysis | Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to protect the phosphorylation of SMAD proteins.[10] Keep samples on ice or at 4°C during preparation to prevent protein degradation.[10] |
| Low Target Protein Expression | The cell line you are using may not express high levels of ALK5 or SMAD proteins. Confirm expression levels from literature or preliminary experiments. You may need to increase the amount of protein loaded per lane.[9] |
| This compound Degradation | This compound stock solutions should be stored at -20°C or -80°C.[2] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
Category 2: Issues with Antibodies and Immunodetection
Problem: The loading control and total SMAD2/3 bands are strong, but the pSMAD2/3 band is weak or absent.
| Possible Cause | Recommended Solution |
| Primary Antibody Inactivity | The phospho-specific antibody may have lost activity. Verify its performance with a known positive control lysate, if available. Store antibodies according to the manufacturer's instructions. |
| Suboptimal Antibody Dilution | The antibody concentration may be too low. Perform a titration to find the optimal dilution. Start with the manufacturer's recommended range and test higher concentrations (e.g., from 1:1000 to 1:500 or 1:250).[11] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
| Blocking Buffer Interference | For phospho-specific antibodies, Bovine Serum Albumin (BSA) is often recommended over non-fat milk for blocking, as milk contains phosphoproteins (like casein) that can increase background and mask the signal. |
Category 3: Issues with Western Blot Technique
Problem: Inconsistent or generally weak bands across all lanes, including the loading control.
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | For low abundance or phosphorylated proteins, you may need to load more total protein. Typical ranges are 20-50 µg of cell lysate per lane.[9][10] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer and/or staining the gel with Coomassie Blue after transfer to check for remaining protein.[11] For large proteins, consider adding a small amount of SDS to the transfer buffer and extending the transfer time. For smaller proteins, use a membrane with a smaller pore size (e.g., 0.2 µm). |
| Insufficient Exposure | The signal may be present but too weak for your initial exposure time. Increase the exposure time or use a more sensitive chemiluminescent substrate.[9] |
Experimental Protocols & Data Tables
Table 1: Recommended Reagent Concentrations & Incubation Times
| Reagent | Typical Concentration Range | Typical Incubation Time | Notes |
| TGF-β1 Ligand | 1 - 10 ng/mL | 30 - 60 minutes | Confirm optimal concentration and time for your specific cell line. |
| This compound | 10 nM - 1 µM | 1 - 24 hours | Pre-incubation before TGF-β stimulation is common. IC50 is ~3.7 nM.[1] A titration is recommended. |
| pSMAD2/3 Primary Antibody | 1:250 - 1:1000 | Overnight at 4°C | Dilute in 5% BSA in TBST.[10][11][12] |
| Total SMAD2/3 Primary Antibody | 1:1000 - 1:2000 | Overnight at 4°C | Dilute in 5% non-fat milk or BSA in TBST. |
| HRP-conjugated Secondary Ab | 1:2000 - 1:10,000 | 1 hour at Room Temp | Dilute in 5% non-fat milk in TBST. |
Protocol: Western Blot Analysis of this compound-Mediated Inhibition of SMAD Phosphorylation
This protocol provides a general workflow. Optimization for specific cell lines and antibodies is recommended.
1. Cell Culture and Treatment: a. Seed cells and grow to 70-80% confluency. b. Serum-starve cells for 4-24 hours, if required for your cell type, to reduce basal signaling. c. Pre-incubate cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours. d. Stimulate the cells by adding TGF-β1 ligand (e.g., 5 ng/mL) for 30-60 minutes.
2. Cell Lysis: a. Place the culture dish on ice and wash cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.[10] b. Normalize the concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer: a. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-50 µg of protein per lane onto an SDS-PAGE gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
5. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20). b. Incubate the membrane with the primary antibody against pSMAD2/3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
TGF-β/ALK5 Signaling Pathway
dot
Caption: Canonical TGF-β signaling and the inhibitory action of this compound.
Experimental Workflow
dot
Caption: Step-by-step experimental workflow for Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Complexities of TGF-β Targeted Cancer Therapy [ijbs.com]
- 5. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Measuring the Absolute Abundance of the Smad Transcription Factors Using Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot: PSMAD 1/5/8 low signal! HELPPPPP! - SDS-PAGE and Western Blotting [protocol-online.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Alk5 Inhibitors: Galunisertib vs. Alk5-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5): Galunisertib (LY2157299) and the more recently emerged Alk5-IN-8. While extensive preclinical and clinical data are available for Galunisertib, establishing it as a key benchmark compound, public information on the specific efficacy of this compound is currently limited. This guide summarizes the existing data for both compounds, offers a framework for the experimental evaluation of novel ALK5 inhibitors, and places them within the broader context of TGF-β signaling pathway modulation for therapeutic purposes.
Mechanism of Action: Targeting the TGF-β Signaling Pathway
Both Galunisertib and this compound are small molecule inhibitors that target the kinase activity of ALK5.[1] The TGF-β signaling pathway, when dysregulated, plays a crucial role in the tumor microenvironment, promoting processes such as epithelial-to-mesenchymal transition (EMT), angiogenesis, and immune suppression. By inhibiting ALK5, these compounds block the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3, thereby disrupting the pro-tumorigenic signals.
Below is a diagram illustrating the canonical TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.
Caption: TGF-β signaling pathway and the inhibitory action of Alk5 inhibitors.
Quantitative Efficacy Data
A direct quantitative comparison of efficacy is challenging due to the limited publicly available data for this compound. The following tables summarize the known inhibitory concentrations (IC50) for Galunisertib across various assays and highlight the current data status for this compound.
Table 1: In Vitro Efficacy of Galunisertib
| Target/Assay | Cell Line/System | IC50 | Reference |
| TGF-βRI (ALK5) Kinase Activity | Cell-free | 56 nM | [Source not explicitly provided in search results] |
| TGF-β-induced pSMAD2 | NIH3T3 cells | 64 nM | [Source not explicitly provided in search results] |
| TGF-β-induced Luciferase Reporter | Mv1Lu cells | 251 nM | [Source not explicitly provided in search results] |
| TGF-β-induced pSMAD | 4T1-LP murine breast cancer cells | 1.765 µM | [Source not explicitly provided in search results] |
| TGF-β-induced pSMAD | EMT6-LM2 murine breast cancer cells | 0.894 µM | [Source not explicitly provided in search results] |
Table 2: In Vitro Efficacy of this compound
| Target/Assay | Cell Line/System | IC50 | Reference |
| TGF-βRI (ALK5) Kinase Activity | Not Publicly Available | Not Publicly Available | [1] |
| Cellular Assays | Not Publicly Available | Not Publicly Available | [1] |
Note: this compound is described as a "potent inhibitor" of TGFβRI (ALK5) based on information extracted from patent WO2021190425A1.[1] However, specific IC50 values from this patent are not publicly disclosed.
Experimental Protocols
To facilitate independent and comparative studies, this section outlines standard experimental protocols for evaluating the efficacy of ALK5 inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of ALK5.
Methodology:
-
Reagents: Recombinant human ALK5 kinase domain, kinase buffer, ATP, and a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).
-
Procedure:
-
The ALK5 enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound or Galunisertib) in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-SMAD2/3 Inhibition Assay
Objective: To assess the ability of the inhibitor to block TGF-β-induced signaling within a cellular context.
Methodology:
-
Cell Culture: A suitable cell line that responds to TGF-β stimulation (e.g., HaCaT keratinocytes, A549 lung carcinoma cells, or NIH3T3 fibroblasts) is cultured to sub-confluency.
-
Procedure:
-
Cells are serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling.
-
Cells are pre-treated with various concentrations of the ALK5 inhibitor for a specific duration (e.g., 1-2 hours).
-
Cells are then stimulated with a known concentration of TGF-β1 (e.g., 1-5 ng/mL) for a short period (e.g., 30-60 minutes).
-
Cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 are quantified using methods such as Western blotting or ELISA.
-
-
Data Analysis: The ratio of pSMAD2/3 to total SMAD2/3 is calculated for each condition. The percentage of inhibition of TGF-β-induced phosphorylation is determined for each inhibitor concentration, and the IC50 value is calculated.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of the ALK5 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are implanted with human cancer cells (xenograft model) or immunocompetent mice are implanted with syngeneic cancer cells. The choice of cell line should be based on its responsiveness to TGF-β signaling.
-
Procedure:
-
Once tumors reach a palpable size, animals are randomized into control and treatment groups.
-
The ALK5 inhibitor is administered to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for pSMAD2/3).
-
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated. Statistical analysis is performed to determine the significance of the anti-tumor effect.
The following diagram illustrates a general experimental workflow for comparing ALK5 inhibitors.
Caption: A generalized workflow for the preclinical comparison of ALK5 inhibitors.
Clinical Development of Galunisertib
Galunisertib has been extensively investigated in numerous clinical trials across a range of cancers, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma, both as a monotherapy and in combination with other anticancer agents. While some studies have shown promising signals of activity, the overall clinical development landscape for Galunisertib has been met with mixed results. This underscores the complexity of targeting the TGF-β pathway in different tumor contexts and highlights the need for predictive biomarkers to identify patient populations most likely to benefit from ALK5 inhibition.
Logical Comparison and Future Directions
The current state of knowledge presents a data asymmetry between Galunisertib and this compound, as depicted in the diagram below.
Caption: Current data availability for a direct efficacy comparison.
For researchers and drug developers, the key takeaway is that while Galunisertib serves as a well-characterized, albeit clinically challenging, ALK5 inhibitor, the potential of newer compounds like this compound remains to be elucidated through rigorous preclinical testing. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to enable a direct and meaningful comparison of their therapeutic potential. Future studies should focus on head-to-head comparisons in relevant cancer models to determine if newer generation ALK5 inhibitors offer an improved efficacy and safety profile over established compounds like Galunisertib.
References
Unveiling the Selectivity of ALK5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in a myriad of cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a serine/threonine kinase that represents a key therapeutic target for modulating this pathway. A number of small molecule inhibitors targeting ALK5 have been developed. This guide provides a comparative overview of the selectivity of ALK5 inhibitors, with a focus on providing a framework for evaluating such compounds, while noting the current lack of publicly available, detailed selectivity data for Alk5-IN-8.
Kinase Selectivity Profiles: A Comparative Analysis
An ideal kinase inhibitor exhibits high potency for its intended target while minimizing off-target effects on other kinases, which can lead to unforeseen side effects. The selectivity of an inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50) against a broad panel of kinases.
| Kinase | TP-008 (IC50 nM) | Vactosertib (IC50 nM) | Galunisertib (IC50 nM) | BI-4659 (% inhibition @ 0.2 µM) |
| ALK5 | 343 | 11.8 | N/A | N/A (IC50 = 19 nM) |
| ALK4 | 113 | 8.3 | N/A | N/A |
| RIPK2 | No significant activity | <100 | 190 - 470 | N/A |
| VEGFR2 | No significant activity | <100 | N/A | N/A |
| TGFBR2 | No significant activity | N/A | 190 - 470 | N/A |
| MINK | No significant activity | N/A | 190 - 470 | N/A |
| MAP4K4 | No significant activity | N/A | 190 - 470 | N/A |
| GAK | No significant activity | N/A | 190 - 470 | N/A |
| CSNK1E1 | No significant activity | N/A | 190 - 470 | N/A |
| BMPR1B | No significant activity | N/A | 190 - 470 | N/A |
| ABL1 | N/A | N/A | N/A | 67 |
| BLK | N/A | N/A | N/A | 85 |
| CSF1R (FMS) | N/A | N/A | N/A | 82 |
| FGR | N/A | N/A | N/A | 91 |
| FLT3 | N/A | N/A | N/A | 66 |
| FYN | N/A | N/A | N/A | 74 |
| LCK | N/A | N/A | N/A | 100 |
| LYN A | N/A | N/A | N/A | 79 |
| YES1 | N/A | N/A | N/A | 90 |
Data compiled from publicly available sources. "N/A" indicates that data was not available in the reviewed sources. It is important to note that assay conditions can vary between studies, affecting direct comparability of IC50 values.
As the table illustrates, inhibitors such as Vactosertib and Galunisertib show activity against several other kinases at concentrations relatively close to their ALK5 inhibitory activity[1]. In contrast, TP-008 is presented as a highly selective dual inhibitor of ALK4 and ALK5 with no significant off-target activities observed at a 1 µM screening concentration across a large kinase panel[1]. BI-4659 also demonstrates good selectivity, though it does show some inhibition of several other kinases at a concentration of 0.2 µM.
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity of a kinase inhibitor involves screening the compound against a large panel of purified kinases and measuring its inhibitory activity. A common method is the in vitro kinase assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (inhibitor) at various concentrations
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96- or 384-well plates
-
Phosphorimager or scintillation counter (for radioactive assays) or a plate reader for fluorescence/luminescence-based assays.
General Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In each well of the microplate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP is typically kept at or near the Km for each specific kinase to provide a more accurate measure of the inhibitor's potency.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
-
Detection of Phosphorylation:
-
Radiometric Assay: If using radiolabeled ATP, wash the filter membranes to remove unincorporated ATP, and then quantify the amount of radioactivity incorporated into the substrate using a phosphorimager or scintillation counter.
-
Non-Radiometric Assays: Alternatively, various non-radioactive methods can be used, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo).
-
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the ALK5 Signaling Pathway and Experimental Workflow
To better understand the context of ALK5 inhibition and the process of evaluating inhibitors, the following diagrams are provided.
References
A Comparative Guide to Validating Alk5-IN-8 Target Engagement in Cellular Models
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Alk5-IN-8, a small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin receptor-like kinase 5 (ALK5). For researchers, scientists, and drug development professionals, confirming that a compound interacts with its intended target within a cellular context is a critical step in preclinical development.[1][2] This guide outlines and compares key experimental approaches, provides detailed protocols, and includes established alternative inhibitors for benchmarking.
The TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[3] In the canonical pathway, TGF-β ligands bind to a complex of type I and type II receptors on the cell surface.[3] This binding leads to the phosphorylation and activation of the type I receptor, ALK5, by the constitutively active type II receptor.[4] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][4] These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[4][5] this compound is designed to selectively block the kinase activity of ALK5, thereby inhibiting the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade.[3]
Comparison of Target Engagement Validation Methods
Three primary methods are commonly employed to validate the engagement of ALK5 by inhibitors like this compound. These methods range from directly assessing the physical interaction between the drug and its target to measuring the downstream functional consequences of this interaction.
| Method | Principle | Information Provided | Throughput | Complexity |
| Western Blotting (pSMAD2/3) | Immunodetection of phosphorylated SMAD2 and SMAD3 proteins. | Downstream pathway modulation; functional consequence of ALK5 inhibition. | Low to Medium | Moderate |
| qPCR (Target Gene Expression) | Quantitative measurement of mRNA levels of TGF-β responsive genes (e.g., SERPINE1, SNAI1). | Downstream transcriptional effects; confirmation of pathway inhibition. | Medium to High | Moderate |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Direct evidence of physical binding between this compound and ALK5 in a cellular context.[6][7] | Low (WB-based) to High (immunoassay-based) | High |
Experimental Protocols
Western Blotting for Phospho-SMAD2/3
This method assesses the ability of this compound to inhibit the TGF-β-induced phosphorylation of SMAD2 and SMAD3. A reduction in the pSMAD2/3 signal upon treatment indicates successful target engagement and inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HaCaT, A549) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-incubation: Pre-treat cells with varying concentrations of this compound or a vehicle control for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) overnight at 4°C.[5][9]
-
Wash the membrane three times with TBST.[8]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
To normalize, re-probe the membrane with an antibody for total SMAD2/3 or a loading control like GAPDH.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Quantitative PCR (qPCR) for TGF-β Target Genes
This protocol measures changes in the expression of genes known to be regulated by the TGF-β/SMAD pathway. Inhibition of ALK5 should prevent the TGF-β-induced transcription of these genes.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 from the Western Blotting protocol, extending the TGF-β stimulation time to 4-24 hours to allow for gene transcription.[10]
-
RNA Isolation: Lyse cells and isolate total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.[10]
-
RNA Quality and Quantity: Assess RNA integrity and concentration using a spectrophotometer or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction:
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring the increased thermal stability of ALK5 when bound to this compound.[14] Unbound proteins denature and precipitate at elevated temperatures, while ligand-bound proteins remain soluble.[6]
Protocol:
-
Cell Culture and Treatment: Culture cells to high density. Treat the intact cells with this compound or vehicle control for 1-3 hours in a 37°C incubator.[15]
-
Heat Treatment:
-
Transfer cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis:
-
Data Analysis: Plot the percentage of soluble ALK5 against temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates thermal stabilization and therefore, target engagement.
Alternative ALK5 Inhibitors for Comparison
To benchmark the performance of this compound, it is advisable to include well-characterized ALK5 inhibitors as controls.
| Compound | Reported ALK5 IC₅₀ | Key Characteristics |
| This compound | Data not publicly available | Potent and selective ALK5 inhibitor. |
| SB431542 | ~94 nM | Widely used as a selective inhibitor of ALK4, ALK5, and ALK7.[16] |
| Galunisertib (LY2157299) | ~56 nM | A potent and selective ALK5 inhibitor that has been investigated in clinical trials.[17] |
| RepSox | ~4-23 nM | Potent inhibitor of ALK5. |
Note: IC₅₀ values can vary depending on the assay conditions.
By employing a multi-faceted approach that combines direct biophysical assays with functional downstream readouts, researchers can confidently validate the cellular target engagement of this compound, providing a solid foundation for further drug development and mechanistic studies.
References
- 1. Target validation & engagement - Inoviem [inoviem.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. ALK5 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. anygenes.com [anygenes.com]
- 13. researchgate.net [researchgate.net]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Pharmacological Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Off-Target Screening of Alk5-IN-8: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of TGF-β pathway modulation, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the ALK5 inhibitor, Alk5-IN-8, and its alternatives, with a focus on off-target screening. While detailed, publicly available off-target screening data for this compound is limited, this guide offers a framework for comparison by presenting available information and contrasting it with the well-characterized selectivity profiles of other known ALK5 inhibitors.
Understanding the Target: ALK5 and the TGF-β Signaling Pathway
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGFβR1), is a serine/threonine kinase receptor that plays a pivotal role in the TGF-β signaling pathway. This pathway is crucial in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β pathway is implicated in numerous diseases, making ALK5 an attractive therapeutic target.
The canonical TGF-β signaling cascade begins with the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates ALK5. Activated ALK5, in turn, phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Figure 1: Simplified TGF-β signaling pathway illustrating the inhibitory action of this compound.
This compound: An Overview
Comparative Analysis of ALK5 Inhibitor Selectivity
Table 1: Comparison of IC50 Values for Selected ALK5 Inhibitors Against ALK5 and Key Off-Targets
| Inhibitor | ALK5 IC50 (nM) | ALK4 IC50 (nM) | p38α IC50 (nM) | VEGFR2 IC50 (nM) | Notes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Potent ALK5 inhibitor; off-target profile not detailed in public domain. |
| GW6604 | 140[1] | - | >10,000[1] | >10,000[1] | Demonstrates high selectivity against a small panel of kinases.[1] |
| SB-431542 | 94[2] | 129 (for ALK4/7) | >10,000[2] | - | Selective for ALK4, ALK5, and ALK7; no significant activity against other kinases like p38 MAPK.[2] |
| A-83-01 | 12 | 45 | >3,000 | - | Potent inhibitor of ALK4/5/7 with little to no effect on BMP receptors or p38 MAPK at lower concentrations. |
| Galunisertib (LY2157299) | 56 | 80 | - | - | Selective inhibitor of TGF-βRI kinase. |
| TP-008 | 25 | 113 | Not a significant hit | Not a significant hit | Highly selective dual ALK4/5 inhibitor based on a broad kinome scan.[3] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes based on available literature.
Experimental Protocols for Off-Target Screening
Evaluating the selectivity of a kinase inhibitor is a critical step in drug development. Several robust methods are employed to determine the off-target binding profile of a compound. Below are detailed protocols for two widely used assays.
KINOMEscan™ Assay (Competitive Binding Assay)
The KINOMEscan™ platform is a high-throughput method used to quantitatively measure the binding interactions of a test compound against a large panel of kinases.
Experimental Workflow:
Figure 2: Experimental workflow for the KINOMEscan™ assay.
Methodology:
-
Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Reagents:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
A library of human kinases, each tagged with a unique DNA identifier.
-
An affinity resin with an immobilized, broadly active kinase inhibitor.
-
-
Procedure:
-
The DNA-tagged kinases are incubated with the test compound at a specified concentration (e.g., 1 or 10 µM).
-
The mixture is then added to the affinity resin.
-
If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
The resin is washed to remove unbound kinases.
-
The amount of kinase bound to the resin is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (% Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a significant "hit" is a % Ctrl value below a certain cutoff (e.g., <10% or <35%).
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that allows for the assessment of target engagement in a cellular environment by measuring the thermal stability of a protein upon ligand binding.
Experimental Workflow:
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Methodology:
-
Assay Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Reagents:
-
Cultured cells expressing the target protein.
-
Test compound (e.g., this compound).
-
Lysis buffer.
-
Antibodies for the target protein for detection (e.g., by Western blot or ELISA).
-
-
Procedure:
-
Intact cells are treated with the test compound or a vehicle control.
-
The treated cells are aliquoted and heated to a range of different temperatures.
-
After heating, the cells are lysed.
-
The lysates are centrifuged to separate the soluble protein fraction from the precipitated (denatured) proteins.
-
The amount of the soluble target protein in the supernatant is quantified using methods like Western blotting or ELISA.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Logical Comparison of ALK5 Inhibitors
The selection of an appropriate ALK5 inhibitor for research or therapeutic development requires a careful evaluation of its on-target potency and its off-target liabilities. The ideal inhibitor would exhibit high potency for ALK5 while demonstrating minimal interaction with other kinases to reduce the risk of unforeseen side effects.
Figure 4: Logical framework for comparing this compound with alternative inhibitors.
Conclusion
This compound is a valuable tool for studying the TGF-β signaling pathway due to its potent inhibition of ALK5. However, the lack of comprehensive, publicly available off-target screening data makes a thorough assessment of its selectivity challenging. For applications where high selectivity is critical, researchers may consider alternative, well-characterized ALK5 inhibitors such as TP-008, which has demonstrated a very clean off-target profile in extensive kinome scanning. When using this compound, it is advisable to perform in-house off-target profiling or, at a minimum, to conduct control experiments to rule out potential confounding effects from the inhibition of other kinases. This guide provides the necessary framework and experimental protocols to aid researchers in making informed decisions about the selection and characterization of ALK5 inhibitors for their specific research needs.
References
A Researcher's Guide to TGF-β Inhibitors in Fibrosis Research: A Comparative Analysis of Alk5-IN-8 and Other Key Molecules
For researchers, scientists, and drug development professionals, the transforming growth factor-beta (TGF-β) signaling pathway is a critical target in the quest for anti-fibrotic therapies. This guide provides a comparative overview of Alk5-IN-8 and other prominent TGF-β inhibitors, summarizing their performance with supporting experimental data and detailed methodologies to aid in the design and execution of fibrosis research.
Fibrosis, the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure.[1] The TGF-β signaling pathway is a central mediator of this process.[1][2] TGF-β promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM deposition, and stimulates the synthesis of ECM components like collagen.[2][3] Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy.
The Central Role of ALK5 in TGF-β Signaling
A key component of the TGF-β signaling cascade is the type I receptor, activin receptor-like kinase 5 (ALK5).[4] Upon binding of TGF-β to its type II receptor, ALK5 is recruited and phosphorylated, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3.[4][5] This phosphorylation event is a critical step in the transduction of the pro-fibrotic signal. Small molecule inhibitors that target the kinase activity of ALK5 can effectively block this pathway, thereby preventing the downstream effects of TGF-β.[2][4]
Comparative Analysis of ALK5 Inhibitors
A variety of small molecule inhibitors targeting ALK5 have been developed and are widely used in fibrosis research. These compounds differ in their potency, selectivity, and the extent to which they have been characterized in preclinical models. While this compound is described as a potent inhibitor of ALK5, publicly available data on its specific performance in fibrosis models is limited.[6] The following sections and tables compare some of the most well-characterized ALK5 inhibitors.
Quantitative Comparison of ALK5 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for several common ALK5 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | IC50 (for ALK5) | Key Characteristics & Selectivity |
| This compound | ALK5 | Not publicly available | Potent inhibitor of TGFβRI (ALK5).[6] |
| Galunisertib (LY2157299) | ALK5 | 56 nM | Orally bioavailable; has been evaluated in clinical trials for cancer.[7] |
| RepSox | ALK5 | 4 nM (autophosphorylation), 23 nM (ATP binding) | Potent and selective; also used in stem cell reprogramming.[7] |
| SB-431542 | ALK5, ALK4, ALK7 | 94 nM | Widely used research tool; highly selective against other kinases like p38 MAPK.[8][9][10] |
| GW788388 | ALK5 | 18 nM | Potent and selective; also inhibits TGF-β type II and activin type II receptors.[7] |
| SD-208 | ALK5 | 48 nM | Orally active; >100-fold selectivity over TGF-βRII. |
| A 83-01 | ALK5, ALK4, ALK7 | 12 nM | Potent inhibitor of multiple TGF-β type I receptors.[11][12] |
In Vitro and In Vivo Anti-Fibrotic Effects
These ALK5 inhibitors have demonstrated efficacy in various preclinical models of fibrosis:
-
Galunisertib (LY2157299): Has shown anti-fibrotic effects in models of cardiac fibrosis.[13]
-
RepSox: While extensively used in cellular reprogramming, its anti-fibrotic potential is also under investigation.
-
SB-431542: Has been shown to be effective in preventing renal, liver, and pulmonary fibrosis in animal models.[2] It inhibits TGF-β-induced myofibroblast differentiation and collagen expression.
-
GW788388: Demonstrated therapeutic effects in a preclinical model of chronic Chagas' heart disease by reducing cardiac fibrosis.[5] It has also shown efficacy in models of renal fibrosis.[13]
-
SD-208: This orally active inhibitor has been shown to block both the initiation and progression of TGF-β1-induced pulmonary fibrosis in rats.[2][14]
Visualizing the Mechanism and Experimental Approach
To better understand the context of this research, the following diagrams illustrate the TGF-β signaling pathway and a typical experimental workflow for evaluating anti-fibrotic compounds.
Caption: TGF-β signaling pathway and the point of intervention by ALK5 inhibitors.
Caption: A generalized experimental workflow for evaluating anti-fibrotic TGF-β inhibitors.
Detailed Experimental Protocols
For researchers planning to evaluate TGF-β inhibitors, the following provides a generalized protocol for key experiments.
In Vitro Myofibroblast Differentiation Assay
-
Cell Culture: Plate fibroblasts (e.g., human lung fibroblasts, NIH/3T3 cells) in a 6-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of the ALK5 inhibitor (e.g., this compound, SB-431542) or vehicle (DMSO) for 1 hour.
-
TGF-β Stimulation: Add recombinant human TGF-β1 (typically 2-10 ng/mL) to the wells (except for the negative control) and incubate for 24-48 hours.
-
Protein Extraction and Western Blot: Lyse the cells and collect protein extracts. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against phospho-Smad2, total Smad2, α-smooth muscle actin (α-SMA), and Collagen Type I. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
-
RNA Extraction and RT-qPCR: Extract total RNA from the cells and synthesize cDNA. Perform quantitative real-time PCR using primers for genes encoding α-SMA (Acta2), Collagen Type I (Col1a1), and a housekeeping gene (e.g., Gapdh).
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: Use 8-10 week old C57BL/6 mice. Anesthetize the mice and intratracheally instill a single dose of bleomycin (1-3 U/kg) or saline as a control.
-
Inhibitor Administration: Begin administration of the ALK5 inhibitor (e.g., via oral gavage or intraperitoneal injection) at a pre-determined dose and schedule. This can be done prophylactically (starting at the same time as bleomycin) or therapeutically (starting several days after bleomycin).
-
Monitoring: Monitor the mice for weight loss and signs of distress.
-
Tissue Harvesting: At a specified time point (e.g., 14 or 21 days post-bleomycin), euthanize the mice and perfuse the lungs.
-
Histological Analysis: Fix one lung lobe in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with Masson's trichrome to visualize collagen deposition and with an antibody against α-SMA to detect myofibroblasts.
-
Hydroxyproline Assay: Homogenize the other lung lobe and use a hydroxyproline assay kit to quantify the total collagen content.
Conclusion
The inhibition of the TGF-β signaling pathway, particularly through targeting the ALK5 receptor, remains a highly promising strategy in the development of anti-fibrotic therapies. Well-characterized inhibitors such as Galunisertib, SB-431542, and SD-208 have demonstrated significant anti-fibrotic effects in a multitude of preclinical studies, providing a strong rationale for their continued investigation. While newer compounds like this compound are emerging as potent tools, further research is required to fully elucidate their efficacy and selectivity in the context of fibrotic diseases. The experimental frameworks provided in this guide offer a starting point for the rigorous evaluation of these and other novel TGF-β inhibitors, with the ultimate goal of translating these findings into effective treatments for patients suffering from fibrotic conditions.
References
- 1. Frontiers | TGF-β inhibitors: the future for prevention and treatment of liver fibrosis? [frontiersin.org]
- 2. ANTI-TGF-ß THERAPY IN FIBROSIS: RECENT PROGRESS AND IMPLICATIONS FOR SYSTEMIC SCLEROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 5. TGF-β inhibitor therapy decreases fibrosis and stimulates cardiac improvement in a pre-clinical study of chronic Chagas’ heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. glpbio.com [glpbio.com]
- 12. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]
- 13. mdpi.com [mdpi.com]
- 14. atsjournals.org [atsjournals.org]
A Head-to-Head In Vivo Comparison of ALK5 Inhibitors: Galunisertib vs. Vactosertib
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Efficacy
The transforming growth factor-beta (TGF-β) signaling pathway, primarily mediated by the activin receptor-like kinase 5 (ALK5), is a critical regulator of numerous cellular processes. Its dysregulation is implicated in the progression of cancer and fibrotic diseases, making ALK5 a promising therapeutic target. This guide provides a comparative overview of the in vivo performance of two prominent ALK5 inhibitors: Galunisertib (LY2157299) and Vactosertib (EW-7197), based on available preclinical data.
While direct head-to-head in vivo studies are limited, this guide synthesizes data from various independent preclinical trials to offer a comparative perspective on their anti-tumor and anti-fibrotic activities. The data presented herein is collated from separate studies and should be interpreted as a summary of individual findings rather than a direct comparative analysis from a single study.
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the ALK5 receptor. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production.
In Vivo Anti-Tumor Efficacy
Both Galunisertib and Vactosertib have demonstrated anti-tumor activity in various preclinical cancer models. The following tables summarize key findings from these studies.
Galunisertib: In Vivo Anti-Tumor Studies
| Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| Patient-Derived Xenografts (PDX) | Various | Not specified | Correlated pSMAD2 protein expression and TGF-βRI mRNA levels with in vivo effects, suggesting microenvironment factors influence response.[1][2] |
| 4T1-LP syngeneic murine breast cancer | Breast Cancer | 75 mg/kg, twice daily, oral gavage | Strong dose-dependent anti-tumor activity with nearly 100% inhibition of tumor growth and complete regressions in 50% of animals.[3] |
| MX1 human breast cancer xenograft | Breast Cancer | 75 mg/kg, twice daily, oral gavage | Significant tumor growth delay.[4] |
| Calu6 human lung cancer xenograft | Lung Cancer | 75 mg/kg, twice daily, oral gavage | Significant tumor growth delay.[4] |
| U87MG glioblastoma xenograft | Glioblastoma | 25 mg/kg (in combination with lomustine) | Modest anti-tumor effect as monotherapy; significant reduction in tumor volume in combination with lomustine.[5] |
Vactosertib (EW-7197): In Vivo Anti-Tumor Studies
| Animal Model | Cancer Type | Dosing Regimen | Key Findings |
| SAOS2 human osteosarcoma xenograft | Osteosarcoma | 50 mg/kg, 5 days/week, oral | Improved survival and inhibited tumor growth.[6] |
| B16 melanoma model | Melanoma | 2.5 mg/kg, daily, oral | Suppressed melanoma progression with enhanced cytotoxic T-lymphocyte (CTL) responses.[7] |
| 4T1 orthotopic-grafted mice | Breast Cancer | Not specified | Enhanced cytotoxic T lymphocyte activity and increased survival time.[7] |
| CT-26 colorectal carcinoma syngeneic model | Colorectal Cancer | Not specified | Decreased tumor volume and weight, increased tumor necrosis, and regulated tumor fibrosis and inflammation, especially in combination with 5-FU.[8] |
| MMTV/c-Neu transgenic mice | Breast Cancer | 40 mg/kg, every other day, intraperitoneal | Inhibited lung metastasis.[9] |
In Vivo Anti-Fibrotic Efficacy
The role of ALK5 in promoting fibrosis is well-established. Both Galunisertib and Vactosertib have been evaluated for their potential to mitigate fibrotic processes in various organs.
Galunisertib: In Vivo Anti-Fibrotic Studies
| Animal Model | Fibrosis Type | Dosing Regimen | Key Findings |
| CCl4-induced liver fibrosis in mice | Liver Fibrosis | Low, middle, and high doses (specifics not provided) | Dose-dependently prevented liver fibrosis by inhibiting activated hepatic stellate cells (HSCs) and promoting liver remodeling.[10] |
| Human ex vivo liver fibrosis model | Liver Fibrosis | Not applicable | Showed prominent antifibrotic potency by inhibiting SMAD2 phosphorylation and reducing collagen production.[11][12] |
Vactosertib (EW-7197): In Vivo Anti-Fibrotic Studies
| Animal Model | Fibrosis Type | Dosing Regimen | Key Findings |
| CCl4-induced liver fibrosis in mice | Liver Fibrosis | 1.25, 2.5, or 5 mg/kg, daily | Decreased expression of collagen, α-SMA, and fibronectin; extended lifespan.[13] |
| Bile duct ligation (BDL)-induced liver fibrosis in rats | Liver Fibrosis | Not specified | Decreased expression of fibrotic markers and extended lifespan.[13] |
| Bleomycin (BLM)-induced pulmonary fibrosis in mice | Pulmonary Fibrosis | Not specified | Decreased expression of fibrotic markers and extended lifespan.[13] |
| Unilateral ureteral obstruction (UUO)-induced renal fibrosis in mice | Renal Fibrosis | Not specified | Decreased expression of fibrotic markers.[13] |
| Peritoneal ischemic button model in rats | Peritoneal Adhesion | 10 or 20 mg/kg, daily, oral gavage | Reduced the incidence, quality, and tenacity of peritoneal adhesions in a dose-dependent manner.[14] |
| TGF-β1 induced fibrosis in a rat model of Peyronie's disease | Peyronie's Disease | Oral, 5 times a week for 2 weeks | Induced significant regression of fibrotic plaques and recovered erectile function.[15] |
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are generalized workflows and specific details extracted from the referenced studies.
Key Experimental Protocols
-
Animal Models:
-
Tumor Models: Studies on Galunisertib utilized patient-derived xenografts (PDX), and both human tumor xenograft models (MX1, Calu6, U87MG) and syngeneic murine models (4T1-LP).[1][3][4][5] Vactosertib studies employed human osteosarcoma xenografts (SAOS2), syngeneic melanoma (B16) and colorectal carcinoma (CT-26) models, and transgenic mouse models of breast cancer (MMTV/c-Neu).[6][7][8][9]
-
Fibrosis Models: For liver fibrosis, carbon tetrachloride (CCl4) and bile duct ligation (BDL) models were used for both inhibitors.[10][13] Pulmonary fibrosis was induced using bleomycin (BLM), and renal fibrosis via unilateral ureteral obstruction (UUO) in studies with Vactosertib.[13] A model of peritoneal adhesion was created using ischemic buttons for Vactosertib evaluation.[14]
-
-
Dosing and Administration:
-
Efficacy Endpoints:
-
Anti-Tumor: Primary endpoints included tumor volume and weight measurements, survival analysis, and assessment of the tumor microenvironment, including immune cell infiltration.[3][4][6][8]
-
Anti-Fibrotic: Efficacy was assessed by measuring the expression of fibrosis markers such as collagen and alpha-smooth muscle actin (α-SMA) through techniques like immunohistochemistry and western blotting.[10][13][14] Functional recovery was also an endpoint in some models, such as erectile function in the Peyronie's disease model.[15]
-
Pharmacodynamic Markers: Inhibition of ALK5 activity was commonly confirmed by measuring the phosphorylation of SMAD2 (pSMAD2) in tumor or fibrotic tissues.[1][5]
-
Conclusion
Both Galunisertib and Vactosertib have demonstrated significant in vivo efficacy in preclinical models of cancer and fibrosis. While a direct comparative study is lacking, the available data suggests that both compounds are potent inhibitors of the ALK5 pathway. Vactosertib has shown efficacy at lower doses in some models compared to Galunisertib. However, differences in experimental design, animal models, and endpoints make a direct comparison of potency challenging.
This guide highlights the therapeutic potential of ALK5 inhibition and provides a foundation for further investigation. Future head-to-head preclinical studies are warranted to directly compare the efficacy and safety profiles of these and other emerging ALK5 inhibitors to better inform clinical development strategies.
References
- 1. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral TGF-βR1 inhibitor Vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Vactosertib potently improves anti-tumor properties of 5-FU for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the antifibrotic potency of galunisertib in a human ex vivo model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EW-7197 inhibits hepatic, renal, and pulmonary fibrosis by blocking TGF-β/Smad and ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EW-7197, an oral transforming growth factor β type I receptor kinase inhibitor, for preventing peritoneal adhesion formation in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Evolution of ALK5 Inhibition: A Comparative Guide to Alk5-IN-8 and its Predecessors
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway, primarily mediated by the activin receptor-like kinase 5 (ALK5), is a critical regulator of numerous cellular processes. Its dysregulation is implicated in a range of pathologies, including cancer and fibrosis, making ALK5 a key therapeutic target.[1][2] Over the years, the development of ALK5 inhibitors has progressed from first-generation compounds to more refined molecules with improved pharmacological profiles. This guide provides a detailed comparison of the advanced ALK5 inhibitor, Alk5-IN-8, with first-generation ALK5 inhibitors, highlighting key advantages supported by experimental data.
Executive Summary
Next-generation ALK5 inhibitors like this compound offer significant advantages over their first-generation counterparts. These benefits primarily lie in enhanced potency, greater selectivity, and improved pharmacokinetic properties. While direct comparative studies for this compound are emerging, data from structurally similar and advanced inhibitors such as Galunisertib (LY2157299) and Vactosertib (TEW-7197) provide a strong basis for illustrating these advancements. This guide will use data from these well-characterized, next-generation inhibitors as surrogates to highlight the progressive improvements in ALK5 inhibitor development.
The TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like proliferation, differentiation, and extracellular matrix production.[3][4]
Data Presentation: Quantitative Comparison of ALK5 Inhibitors
The following tables summarize the quantitative data comparing the performance of next-generation ALK5 inhibitors (represented by Galunisertib and Vactosertib) with a first-generation inhibitor (SB-431542).
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Generation | ALK5 IC₅₀ (nM) | Selectivity Profile (IC₅₀ in nM for other kinases) | Reference(s) |
| SB-431542 | First | 94 | ALK4 (129), ALK7, p38 MAPK (>10,000) | [5][6] |
| Galunisertib (LY2157299) | Next | 56 | ALK4 (80), TβRII (210), ALK6 (470), ACVR2B (690) | [7] |
| Vactosertib (TEW-7197) | Next | 11-13 | ALK2, ALK4 (17.3) | [8][9][10] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | EC₅₀ / IC₅₀ (nM) | Reference(s) |
| SB-431542 | 293T, FET, A549 | Inhibition of Smad2/3-Smad4 complex formation | Effective at 10 µM | [11] |
| Galunisertib (LY2157299) | 4T1-LP | pSMAD2 Inhibition | 1770 | [7] |
| Vactosertib (TEW-7197) | 4T1 | pSmad3 Inhibition | 10-30 |
Table 3: Pharmacokinetic Properties
| Inhibitor | Species | Dosing | Tₘₐₓ (h) | t₁/₂ (h) | Oral Bioavailability (%) | Reference(s) |
| SB-431542 | N/A | N/A | N/A | N/A | Low (inferred from preclinical use) | [8] |
| Galunisertib (LY2157299) | Human | 150 mg (single oral) | ~4 | 8.6 | Data not specified, but orally active | [12][13] |
| Galunisertib (LY2157299) | Mouse | 75 mg/kg (single oral) | 0.5 | 1.14 | Data not specified, but orally active | [14] |
| Vactosertib (TEW-7197) | Human | 30-340 mg (single oral) | 1.2 | 3.2 | Data not specified, but orally active | [8][15] |
| Vactosertib (TEW-7197) | Rat | N/A | N/A | N/A | 51 | [10] |
Advantages of this compound and Next-Generation Inhibitors
The data presented above highlights several key advantages of next-generation ALK5 inhibitors over their first-generation counterparts:
-
Enhanced Potency: Newer inhibitors like Vactosertib exhibit significantly lower IC₅₀ values against ALK5, indicating higher potency.[9][10] This allows for the use of lower therapeutic doses, potentially reducing off-target effects.
-
Improved Selectivity: While first-generation inhibitors like SB-431542 are selective for ALK4/5/7, they are largely inactive against other kinases.[6] Next-generation inhibitors have been profiled against larger kinase panels, and while they may show some activity against closely related receptors, their overall selectivity profile is well-characterized, allowing for a better understanding of their biological effects.[7]
-
Superior Pharmacokinetics: A major leap forward in the development of ALK5 inhibitors has been the improvement of their pharmacokinetic properties. While many first-generation inhibitors suffered from poor oral bioavailability and were primarily used in preclinical in vitro studies, newer compounds like Galunisertib and Vactosertib have been optimized for oral administration and have demonstrated favorable pharmacokinetic profiles in both preclinical models and human clinical trials.[10][12][15]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of ALK5 inhibitors.
In Vitro Kinase Activity Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of ALK5.
Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 5 mM MnCl₂, 10 mM DTT). Dilute recombinant active ALK5 and a suitable substrate (e.g., TGFβR1 peptide) to their working concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor (e.g., this compound, SB-431542). Prepare the ATP solution containing a radioactive isotope like [γ-³³P]ATP.[16][17]
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor, the ALK5 enzyme, and the substrate. Allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP solution to each well. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[18]
-
Termination: Stop the reaction by adding a stop solution, such as an SDS-PAGE loading buffer.
-
Detection: The phosphorylation of the substrate can be detected and quantified using various methods. For radioactive assays, the reaction products are separated by SDS-PAGE, and the incorporation of the radioactive phosphate is measured using autoradiography.[19] For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based assay.[18]
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without any inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cellular Phospho-Smad2/3 Assay
This assay measures the ability of an inhibitor to block TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., A549, HaCaT) in 96-well plates and allow them to adhere. Serum-starve the cells for a few hours to reduce basal signaling. Pre-treat the cells with serial dilutions of the ALK5 inhibitor for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a known concentration of TGF-β1 ligand (e.g., 1-10 ng/mL) for a short period (e.g., 30-60 minutes) to induce Smad2/3 phosphorylation.[7]
-
Cell Lysis: After stimulation, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated Smad2/3 (pSmad2/3) and total Smad2/3 can be quantified using various methods, such as:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pSmad2/3 and total Smad2/3.[20]
-
ELISA: Use a sandwich ELISA kit with antibodies specific for pSmad2/3 to quantify its levels in the cell lysates.[7]
-
Luminex Assay: A multiplex bead-based assay that can simultaneously quantify multiple phosphorylated proteins in a small sample volume.[4]
-
-
Data Analysis: Normalize the pSmad2/3 signal to the total Smad2/3 signal. Calculate the percentage of inhibition for each inhibitor concentration relative to the TGF-β1 stimulated control. Determine the EC₅₀ value from the dose-response curve.
Conclusion
The development of ALK5 inhibitors has seen a clear progression from first-generation compounds to more advanced molecules like this compound and its contemporaries. These newer inhibitors demonstrate superior potency, well-defined selectivity, and crucially, pharmacokinetic profiles that make them suitable for clinical development. The enhanced properties of these next-generation inhibitors hold significant promise for the effective treatment of diseases driven by aberrant TGF-β/ALK5 signaling. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel ALK5 inhibitors, facilitating the discovery of even more effective therapeutics in the future.
References
- 1. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TGF-β/SMAD Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. SB 431542 | TGF-beta Receptor Inhibitors: R&D Systems [rndsystems.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disposition and metabolism of [14C]-galunisertib, a TGF-βRI kinase/ALK5 inhibitor, following oral administration in healthy subjects and mechanistic prediction of the effect of itraconazole on galunisertib pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic, pharmacodynamic and biomarker evaluation of transforming growth factor-β receptor I kinase inhibitor, galunisertib, in phase 1 study in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetic characteristics of vactosertib, a new activin receptor-like kinase 5 inhibitor, in patients with advanced solid tumors in a first-in-human phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. tools.thermofisher.cn [tools.thermofisher.cn]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. SKI2162, an inhibitor of the TGF-β type I receptor (ALK5), inhibits radiation-induced fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Alk5-IN-8: A Comparative Guide to its Cross-Reactivity with TGF-β Receptors
For Immediate Release
A Deep Dive into the Specificity of a Potent TGF-β Receptor Inhibitor
Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the cross-reactivity profile of Alk5-IN-8, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5. This guide provides an objective analysis of this compound's performance against other TGF-β receptor family members, supported by a summary of available data and detailed experimental methodologies.
This compound is a potent inhibitor of TGFβRI (ALK5), a key kinase in the TGF-β signaling pathway.[1] The TGF-β pathway is initiated by the binding of a TGF-β ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, such as ALK5.[2][3][4] This activated complex then propagates the signal downstream, primarily through the phosphorylation of SMAD2 and SMAD3 proteins.[1][2] Given the high degree of homology among TGF-β receptor family members, understanding the selectivity of an inhibitor like this compound is crucial for its development as a specific research tool or therapeutic agent.
Comparative Analysis of Kinase Inhibition
While specific quantitative data on the cross-reactivity of this compound against a full panel of TGF-β receptors is not publicly available, information from patent literature (WO2021190425A1) indicates its potent activity against ALK5.[1][5] To provide a comprehensive comparison, this guide includes selectivity data for other well-characterized ALK5 inhibitors. This comparative data allows for an indirect assessment of the potential cross-reactivity profile of this compound.
| Inhibitor | Primary Target(s) | IC50 (nM) vs. ALK5 | Cross-reactivity on other TGF-β Receptors (IC50 in nM) |
| This compound | ALK5 | Potent (exact value not publicly disclosed) | Data not publicly available |
| GW6604 | ALK5 | 140 (autophosphorylation assay) | No significant activity on TGF-β type II receptor at concentrations up to 10 µM. 5-fold selectivity versus activin signaling.[4] |
| SB-431542 | ALK4, ALK5, ALK7 | 94 | ALK4 (1000), ALK7 (2000)[6] |
| SB525334 | ALK5 | 14.3 | 4-fold less potent on ALK4; inactive against ALK2, 3, and 6. |
| TP-008 | ALK4, ALK5 | 25 | Highly selective dual ALK4/5 inhibitor with no significant off-targets in a panel of 50 kinases at 1 µM.[7][8] |
Visualizing the TGF-β Signaling Pathway
To illustrate the context of this compound's activity and potential cross-reactivity, the following diagram outlines the canonical TGF-β signaling cascade.
Caption: Canonical TGF-β signaling pathway. This compound specifically targets ALK5.
Experimental Protocols
The determination of an inhibitor's selectivity is paramount. Below are detailed methodologies for key experiments typically employed to assess the cross-reactivity of kinase inhibitors like this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitor's activity.[9][10]
Materials:
-
Purified recombinant kinase (e.g., ALK5, ALK4, ALK7, TGFβRII, etc.)
-
Kinase-specific substrate peptide
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the test inhibitor in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinases
-
This compound or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies specific to the target kinases
-
Western blotting reagents and equipment
Procedure:
-
Compound Treatment: Treat the cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification and Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Logical Workflow for Assessing Cross-Reactivity
The following diagram illustrates the logical workflow for characterizing the selectivity of a kinase inhibitor.
Caption: Workflow for characterizing kinase inhibitor selectivity.
This guide serves as a valuable resource for researchers interested in the TGF-β signaling pathway and the application of specific inhibitors like this compound. While the complete cross-reactivity profile of this compound awaits public disclosure, the provided comparative data and detailed methodologies offer a strong framework for its evaluation and use in experimental settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Critical roles of the TGF-β type I receptor ALK5 in perichondrial formation and function, cartilage integrity, and osteoblast differentiation during growth plate development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021190425A1 - TRANSFORMING GROWTH FACTOR-β RECEPTOR INHIBITOR - Google Patents [patents.google.com]
- 6. Pharmacological Inhibition of ALK5 Causes Selective Induction of Terminal Differentiation in Mouse Keratinocytes Expressing Oncogenic HRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.de [promega.de]
- 10. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Alk5-IN-8
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Alk5-IN-8, a potent TGF-β receptor I (ALK5) inhibitor. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific disposal instructions from the manufacturer may be general, the SDS contains vital information regarding personal protective equipment (PPE), accidental release measures, and potential hazards.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand). The contaminated absorbent material should then be collected and disposed of as hazardous waste. Decontaminate the spill area with a suitable solvent, such as alcohol, followed by a thorough cleaning with soap and water.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, like many small molecule inhibitors, requires treating it as hazardous chemical waste. The following protocol outlines the necessary steps for its safe disposal.
-
Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and contaminated gloves, should be disposed of in a designated solid hazardous waste container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name ("this compound"), the approximate quantity, and the appropriate hazard symbols. Follow your institution's specific labeling requirements.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
Summary of this compound Disposal Information
| Aspect | Guideline |
| Chemical State | Solid (powder) or in solution (e.g., DMSO) |
| Waste Classification | Hazardous Chemical Waste |
| Solid Waste Disposal | Collect in a labeled, sealed container for solid chemical waste. |
| Liquid Waste Disposal | Collect in a labeled, sealed container for liquid chemical waste. |
| Contaminated Labware | Dispose of in a designated solid hazardous waste container. |
| Disposal Method | Engage a licensed chemical waste disposal service. |
| Regulatory Compliance | Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][2][3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these established procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.
References
Personal protective equipment for handling Alk5-IN-8
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds like Alk5-IN-8 is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, drawing from standard laboratory safety protocols.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Snug-fitting, offering protection from chemical splashes.[1] |
| Face Shield | To be worn over safety goggles for added protection against splashes.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection against a range of chemicals. For more corrosive substances, neoprene gloves are recommended.[1][2] |
| Body Protection | Laboratory Coat | A Nomex® lab coat should be worn, fully buttoned, to protect against splashes and spills.[2] |
| Protective Clothing | Long pants and long-sleeved shirts made of cotton are recommended under the lab coat. Avoid polyester or acrylic fabrics.[2] | |
| Closed-Toe Shoes | Shoes must cover the entire foot.[2] | |
| Respiratory Protection | Respirator | Use may be required if engineering controls like fume hoods are not sufficient to keep exposure below permissible limits.[2] A proper fit test and training are necessary for respirator use.[2] |
Operational and Disposal Plans
Handling and Storage:
This compound is a potent inhibitor of TGFβRI (ALK5) and should be handled with care.[3] It is intended for research use only.[3] All chemicals, including this compound, may have unknown hazards and should be used cautiously.[4]
Store the compound at room temperature in the continental US, though storage conditions may vary elsewhere.[3] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Disposal:
Do not allow the product to enter drains. Spills should be collected, bound, and pumped off. Dispose of the substance and any contaminated materials properly, adhering to all local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
